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  • Product: Dichloroethylvinylsilane
  • CAS: 10138-21-3

Core Science & Biosynthesis

Foundational

dichloroethylvinylsilane 1H NMR and 13C NMR spectra reference

Analytical Characterization of Dichloroethylvinylsilane: A Comprehensive 1 H and 13 C NMR Reference Guide As the demand for advanced silicone elastomers and specialized cross-linked polymers accelerates, the precise anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Characterization of Dichloroethylvinylsilane: A Comprehensive 1 H and 13 C NMR Reference Guide

As the demand for advanced silicone elastomers and specialized cross-linked polymers accelerates, the precise analytical characterization of bifunctional organosilanes has become a critical bottleneck in drug delivery systems and materials science. Dichloroethylvinylsilane (CAS 10138-21-3)[1] is a highly reactive, dual-functional monomer frequently utilized in the cohydrolysis with chlorotrimethylsilane to synthesize linear α,α,α,ω,ω,ω -hexamethylpoly(ethylvinylsiloxanes)[2].

Because this molecule contains both a polymerizable vinyl group and two moisture-sensitive hydrolyzable chlorine atoms, acquiring high-fidelity Nuclear Magnetic Resonance (NMR) spectra requires rigorous environmental controls. As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. Herein, we will dissect the causality behind the chemical shifts, establish a self-validating experimental protocol, and provide a definitive reference for the 1 H and 13 C NMR spectra of dichloroethylvinylsilane.

Theoretical Framework: The Causality of Chemical Shifts

To interpret the NMR spectrum of dichloroethylvinylsilane accurately, one must understand the competing electronic effects governing the silicon center. Unlike standard tetraalkylsilanes, the magnetic environment here is heavily perturbed by two distinct phenomena:

1. Inductive Deshielding via Halogenation (-I Effect): Silicon is inherently electropositive (Pauling electronegativity 1.90) compared to carbon (2.55), which typically shields adjacent protons, pushing them upfield (closer to 0 ppm). However, the substitution of two highly electronegative chlorine atoms (Pauling electronegativity 3.16) onto the silicon center creates a massive electron-withdrawing inductive effect. This pulls electron density away from the silicon atom, severely deshielding the adjacent α -protons (the -CH 2​

  • of the ethyl group) and the internal vinyl proton, shifting their resonances significantly downfield.

2. Magnetic Anisotropy and the AMX Spin System: The vinyl group (-CH=CH 2​ ) introduces a localized π -electron cloud. When placed in the spectrometer's magnetic field ( B0​ ), these π -electrons circulate, generating an induced magnetic field that opposes B0​ above and below the plane of the double bond, but reinforces it at the periphery where the protons reside. Furthermore, the lack of free rotation around the C=C double bond locks the three vinyl protons into distinct magnetic environments (geminal, cis, and trans relative to the silicon atom), resulting in a complex, strongly coupled AMX multiplet system.

Reference Spectral Data

The following tables summarize the empirical and spin-simulated reference data for dichloroethylvinylsilane, calibrated against Tetramethylsilane (TMS) at 0.00 ppm.

Table 1: 1 H NMR Data (CDCl 3​ , 400 MHz)
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Causality
-CH 3​ (Ethyl) 1.10 – 1.20Triplet (t) 3J≈7.5 3HAliphatic methyl, shielded relative to the α -carbon, split by the adjacent -CH 2​ -.
-CH 2​
  • (Ethyl)
1.35 – 1.45Quartet (q) 3J≈7.5 2HDirectly attached to Si; strongly deshielded by the dual -I effect of the Si(Cl) 2​ group.
=CH 2​ (Vinyl, trans) 5.95 – 6.05Doublet of doublets (dd) Jtrans​≈19.0 Jgem​≈4.0 1HTrans to Si. Large coupling due to optimal orbital overlap across the trans geometry.
=CH 2​ (Vinyl, cis) 6.10 – 6.20Doublet of doublets (dd) Jcis​≈14.5 Jgem​≈4.0 1HCis to Si. Intermediate coupling; distinct magnetic environment from the trans proton.
-CH= (Vinyl, internal) 6.25 – 6.35Doublet of doublets (dd) Jtrans​≈19.0 Jcis​≈14.5 1HDirectly bonded to Si. Experiences maximum deshielding from both anisotropy and chlorine induction.
Table 2: 13 C NMR Data (CDCl 3​ , 100 MHz, 1 H-Decoupled)
Carbon EnvironmentChemical Shift ( δ , ppm)Mechanistic Causality
-CH 3​ (Ethyl) 6.5 – 7.5Terminal aliphatic carbon; relatively unaffected by the silicon center.
-CH 2​
  • (Ethyl)
14.0 – 16.0 α -carbon; deshielded relative to standard alkyl silanes due to chlorine induction.
-CH= (Vinyl, internal) 130.0 – 132.0Internal vinyl carbon. The Si(Cl) 2​ group acts as a weak π -acceptor, altering standard alkene polarization.
=CH 2​ (Vinyl, terminal) 135.0 – 138.0Terminal vinyl carbon; heavily deshielded by the anisotropic effect of the double bond.

Experimental Protocol: High-Fidelity NMR Acquisition

Because dichloroethylvinylsilane is highly reactive, exposure to ambient humidity will rapidly hydrolyze the Si-Cl bonds, generating hydrogen chloride (HCl) gas and siloxane oligomers. This not only alters the chemical shifts (due to pH changes in the NMR tube) but can permanently damage the spectrometer probe. The following step-by-step methodology is designed as a self-validating system to ensure absolute sample integrity.

Phase 1: Inert Sample Preparation
  • Glassware Dehydration: Bake standard 5 mm NMR tubes and coaxial inserts at 120°C for a minimum of 12 hours. Cool under vacuum to eliminate surface silanols and adsorbed moisture.

  • Inert Handling: Transfer all materials into an Argon-filled glovebox.

  • Solvent Formulation: Utilize strictly anhydrous CDCl 3​ stored over activated 4Å molecular sieves. Add 0.03% v/v TMS as the internal reference standard.

  • Sample Concentration: Prepare a 5–10% v/v solution of dichloroethylvinylsilane in the formulated CDCl 3​ .

  • Sealing: Seal the NMR tube with a tight-fitting PTFE cap and wrap tightly with Parafilm before removing it from the inert atmosphere.

Phase 2: Acquisition & Self-Validation Loop
  • Probe Optimization: Insert the sample and allow 5 minutes for thermal equilibration at 298 K. Perform precise tuning and matching for both the 1 H and 13 C channels to maximize the signal-to-noise ratio (SNR).

  • Gradient Shimming & Integrity Check (The Validation Step): Execute automated gradient shimming (e.g., TopShim). Crucial Check: Inspect the TMS peak at 0.00 ppm. If the full width at half maximum (FWHM) exceeds 0.5 Hz, or if a broad acidic proton peak appears at ~10.0–12.0 ppm, the sample has hydrolyzed. Do not proceed with acquisition; discard the sample and repeat Phase 1.

  • 1 H Acquisition: Apply a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation. Acquire 16 scans.

  • 13 C Acquisition: Apply a power-gated decoupling sequence (zgpg30) to eliminate 1 H- 13 C scalar coupling while retaining Nuclear Overhauser Effect (NOE) enhancement. Set D1 to 2.0 seconds. Acquire 256–512 scans depending on the cryoprobe's sensitivity.

Workflow Visualization

The following diagram maps the critical path for the self-validating NMR acquisition workflow, ensuring that sample degradation is caught before valuable spectrometer time is wasted.

NMR_Workflow A Inert Atmosphere Prep (Glovebox, Argon) B Solvent Addition (Anhydrous CDCl3 + TMS) A->B C Sample Sealing (PTFE Cap & Parafilm) B->C D Probe Optimization (Tuning, Matching, Shimming) C->D E 1H Acquisition (zg30, 16 scans) D->E F 13C Acquisition (zgpg30, 256 scans) D->F G Spectral Processing (FT, Phase & Baseline Correction) E->G F->G

Fig 1: Self-validating workflow for high-fidelity NMR acquisition of moisture-sensitive chlorosilanes.

Data Interpretation & Troubleshooting

When analyzing the resulting Free Induction Decay (FID) data, pay close attention to the baseline. A rolling baseline in the 13 C spectrum often indicates poor probe tuning or acoustic ringing, which is common when analyzing heavy nuclei or halogenated compounds. Apply a backward linear prediction during Fourier Transformation to correct this.

If the vinyl multiplet splitting patterns (the complex doublets of doublets) appear "smeared" or lack sharp resolution, it is highly probable that trace moisture has initiated dynamic exchange processes or that the sample concentration is too high, leading to radiation damping. Diluting the sample and re-shimming the Z1/Z2 gradients will restore the sharp AMX coupling profiles required for publication-quality data.

References

  • Large-Scale Synthesis of the Key Intermediates of Tetrahydropyran Derivatives under Flow Conditions Source: ResearchGate URL
  • 10138-21-3 비닐에틸디클로로실란 (Vinyl ethyldichlorosilane)

Sources

Exploratory

Mechanistic Dynamics of Dichloroethylvinylsilane Hydrolysis in Aqueous Media: A Comprehensive Technical Guide

Executive Summary Dichloroethylvinylsilane (DCEVS) is a critical bifunctional precursor in advanced organosilicon synthesis, utilized extensively in the development of cross-linkable siloxane polymers and specialized dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dichloroethylvinylsilane (DCEVS) is a critical bifunctional precursor in advanced organosilicon synthesis, utilized extensively in the development of cross-linkable siloxane polymers and specialized drug-delivery matrices. The hydrolysis of its two highly reactive silicon-chlorine (Si–Cl) bonds initiates a rapid cascade of nucleophilic substitutions and subsequent polycondensations. This whitepaper deconstructs the thermodynamic, kinetic, and mechanistic principles governing DCEVS hydrolysis in aqueous media, providing researchers with field-proven, self-validating protocols for controlling siloxane oligomerization.

Mechanistic Pathway: The SN2-Si Substitution

The hydrolysis of chlorosilanes fundamentally diverges from the hydrolysis of their carbon analogs due to the availability of low-lying anti-bonding orbitals (σ*) on the silicon atom, which facilitate hypervalency[1].

Nucleophilic Attack and the Pentacoordinate Intermediate

The reaction proceeds via a bimolecular nucleophilic substitution (SN2-Si) mechanism. When exposed to aqueous media, the oxygen lone pairs of a water molecule attack the electrophilic silicon center. This attack expands the silicon coordination sphere from a tetrahedral geometry to a trigonal bipyramidal pentacoordinate intermediate[2]. The highly electronegative chlorine atoms preferentially occupy the apical positions of this intermediate, optimizing their trajectory to depart as chloride leaving groups[2].

Ligand Effects: Inductive vs. Steric Forces

The hydrolysis kinetics of DCEVS are uniquely modulated by its asymmetric organic ligands:

  • Vinyl Group (-CH=CH2): The sp2 hybridized carbon of the vinyl group exerts an electron-withdrawing inductive effect relative to standard alkyl groups. This increases the partial positive charge (δ+) on the silicon atom, thermodynamically favoring the nucleophilic attack of water[3].

  • Ethyl Group (-CH2CH3): Conversely, the ethyl group introduces significant steric bulk compared to a methyl analog (e.g., dimethyldichlorosilane). This steric shielding restricts the approach angle for incoming water molecules, kinetically retarding the formation of the pentacoordinate transition state[3].

Polycondensation

Upon the cleavage of the Si–Cl bonds and the release of hydrogen chloride (HCl), the resulting intermediate is ethylvinylsilanediol. Silanediols are inherently unstable and rapidly undergo intermolecular step-growth polycondensation, releasing water to form stable siloxane (Si–O–Si) linkages[4].

Mechanism DCEVS Dichloroethylvinylsilane TS Pentacoordinate TS DCEVS->TS Nucleophilic Attack H2O Aqueous Media H2O->TS O-donor Silanediol Ethylvinylsilanediol TS->Silanediol Cl- Leaving Group HCl HCl Byproduct TS->HCl Cleavage Siloxane Siloxane Oligomers Silanediol->Siloxane Polycondensation

Reaction mechanism pathway for DCEVS hydrolysis and subsequent condensation.

Thermodynamics and Phase Boundary Dynamics

The driving force behind DCEVS hydrolysis is overwhelmingly enthalpic. Breaking a Si–Cl bond requires approximately 90 kcal/mol, but the formation of the resulting Si–O bond releases roughly 110 kcal/mol[1]. Because DCEVS contains two Si–Cl bonds, the net reaction is highly exothermic, releasing approximately 40 kcal/mol per molecule of silane hydrolyzed[1].

Because DCEVS and its resulting siloxane oligomers are hydrophobic, the reaction occurs strictly at the liquid-liquid phase boundary[4]. In industrial scale-ups, the reaction rate is mass-transfer limited and heavily dependent on turbulent mixing. Furthermore, to control the violent exotherm and manage the HCl byproduct, modern continuous hydrolysis loops often utilize a stoichiometric equivalence of water dissolved in saturated aqueous HCl, rather than pure water[5][6].

Quantitative Thermodynamic Parameters
ParameterValue (Approximate)Mechanistic Implication
Si–Cl Bond Dissociation Energy 90 kcal/molLower than Si-O, allowing facile cleavage[1].
C–Cl Bond Energy (Reference) 81 kcal/molExplains why carbon analogs do not easily hydrolyze into polymers[1].
Si–O Bond Formation Energy 110 kcal/molProvides the massive thermodynamic driving force[1].
Net Enthalpy of Hydrolysis (ΔH) -20 kcal/mol per bondHighly exothermic; necessitates strict thermal control to prevent gelation[1].

Experimental Protocol: Controlled Biphasic Hydrolysis

Direct addition of water to neat DCEVS results in violent exotherms, volatilization of corrosive HCl gas, and uncontrolled cross-linking (gelation). The following self-validating protocol utilizes a biphasic solvent system to ensure kinetic control, yielding reproducible linear and cyclic oligomer distributions.

Step-by-Step Methodology

Step 1: System Preparation & Inertion

  • Action: Purge a 500 mL jacketed glass reactor equipped with a mechanical stirrer and an addition funnel with dry Nitrogen (N2).

  • Causality: Chlorosilanes are highly sensitive to atmospheric moisture. Premature exposure leads to localized hydrolysis and the formation of insoluble, cross-linked particulates that ruin batch homogeneity[7].

Step 2: Organic Phase Loading

  • Action: Dissolve 0.1 mol (approx. 15.5 g) of DCEVS in 100 mL of anhydrous toluene inside the reactor.

  • Causality: Toluene acts as an inert thermal sink to absorb the reaction exotherm. Furthermore, diluting the silane reduces the local concentration of intermediate silanediols, kinetically favoring the formation of linear oligomers over cyclic species.

Step 3: Controlled Aqueous Dosing

  • Action: Set the recirculating chiller to maintain the reactor jacket at 10°C. Dropwise, add 50 mL of deionized water via the addition funnel over a period of 60 minutes under vigorous stirring (800 RPM).

  • Causality: The slow dosing rate and active cooling manage the ~40 kcal/mol exotherm. Vigorous stirring maximizes the surface area of the aqueous-organic phase boundary, overcoming mass-transfer limitations[4].

Step 4: Phase Separation

  • Action: Immediately transfer the biphasic emulsion to a separatory funnel and draw off the lower aqueous HCl layer.

  • Causality: Prolonged exposure of the newly formed siloxane bonds to highly concentrated aqueous HCl can catalyze the equilibration (redistribution) of the siloxane backbone, altering the target molecular weight distribution.

Step 5: Neutralization and Washing

  • Action: Wash the retained organic layer with 50 mL aliquots of 5% aqueous NaHCO3 until the aqueous wash registers a pH of 7. Follow with a final brine wash to remove residual water.

  • Causality: Complete neutralization halts any residual acid-catalyzed condensation, "freezing" the oligomeric state of the product for accurate analysis.

Step 6: Self-Validation via Analytical Spectroscopy

  • Action: Evaporate the toluene under reduced pressure and analyze the resulting fluid via 29Si NMR and GC-MS.

  • Validation Check: The protocol is considered successful and self-validated if the 29Si NMR spectrum shows a complete absence of the precursor Si–Cl signal (typically around +10 to +20 ppm) and the emergence of broad signals between -20 ppm and -35 ppm, corresponding to D-units (R2SiO2/2) of the condensed siloxane backbone.

Workflow Prep 1. Solvent Prep Dosing 2. H2O Dosing Prep->Dosing Sep 3. Phase Sep Dosing->Sep Wash 4. Neutralization Sep->Wash Analyze 5. NMR/GC-MS Wash->Analyze

Step-by-step experimental workflow for controlled biphasic hydrolysis.

References

  • Theoretical study of the hydrolysis of chlorosilane Source: ResearchGate URL:[Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE Source: University of New Mexico (C.J. Brinker) URL:[Link]

  • Dimethyldichlorosilane Source: Wikipedia URL:[Link]

  • Why does dimethyl dichlorosilane undergo hydrolysis to form siloxane polymers, but its carbon analog does not? Source: Chemistry Stack Exchange URL:[Link]

  • US7208617B2 - Hydrolysis of chlorosilanes Source: Google Patents URL

Sources

Foundational

Dichloroethylvinylsilane (DCEVS): Molecular Architecture, Reactivity Profiling, and Applications in Advanced Polymer Synthesis

Executive Summary Dichloroethylvinylsilane (DCEVS) is a highly versatile, bifunctional organosilane that serves as a critical building block in advanced materials science and pharmaceutical matrix development. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dichloroethylvinylsilane (DCEVS) is a highly versatile, bifunctional organosilane that serves as a critical building block in advanced materials science and pharmaceutical matrix development. Featuring a silicon center covalently bonded to two highly reactive chlorine atoms, a polymerizable vinyl group, and a stable ethyl spacer, DCEVS offers orthogonal reactivity. This unique molecular architecture allows researchers to independently functionalize the silicon center (via nucleophilic substitution) and the organic tail (via olefinic addition), making it an indispensable precursor for synthesizing custom poly(ethylvinylsiloxanes), high-performance cross-linked coatings, and controlled-release silicone elastomers for drug delivery systems.

Molecular Architecture & Physicochemical Profile

The reactivity of DCEVS is dictated by the distinct electronic and steric environments surrounding its silicon atom:

  • Si–Cl Bonds: Highly polarized and electrophilic. These bonds are highly susceptible to nucleophilic attack by water, alcohols, or amines, driving step-growth polymerization or surface functionalization.

  • Si–Vinyl Bond: An electron-rich olefinic site capable of participating in radical polymerizations, cross-linking metathesis, and platinum-catalyzed hydrosilylation.

  • Si–Ethyl Bond: An unreactive alkyl spacer that provides critical steric bulk. Compared to its methyl analog (dichloromethylvinylsilane), the ethyl group slightly retards the rate of nucleophilic attack at the silicon center, allowing for tighter kinetic control during polymerization. Furthermore, it increases the hydrophobicity and flexibility of the resulting polysiloxane networks.

Table 1: Physicochemical Properties of DCEVS
PropertyValueAnalytical Significance
CAS Number 10138-21-3Unique identifier for regulatory and procurement tracking[1].
Molecular Formula C₄H₈Cl₂SiDetermines stoichiometric calculations for cohydrolysis.
Molecular Weight 155.10 g/mol Critical for calculating mass-to-mole ratios in flow synthesis.
Boiling Point 121.2 °CEnables purification via fractional distillation under inert conditions.
Density 1.0728 g/cm³ @ 20 °CRequired for volumetric dosing in syringe pumps[1].
SMILES Cl(C=C)CCUsed for computational modeling and cheminformatics[1].

Reactivity Profile & Mechanistic Pathways

Nucleophilic Substitution at Silicon (Hydrolysis & Condensation)

The geminal dichloro configuration makes DCEVS a prime candidate for the synthesis of linear or cyclic siloxanes. Upon exposure to water, the Si–Cl bonds undergo rapid hydrolysis to form a transient silanediol intermediate, accompanied by the evolution of HCl gas. These silanediols spontaneously condense to form poly(ethylvinylsiloxane) networks.

Causality in Design: The presence of the ethyl group introduces a calculated degree of steric hindrance. This kinetic dampening slows the condensation rate relative to dimethyl-substituted silanes, providing a wider thermodynamic window to trap linear polymer chains before uncontrolled three-dimensional cross-linking occurs.

Olefinic Reactivity: Hydrosilylation and Cross-linking

The vinyl moiety remains orthogonal to the Si–Cl chemistry. In the formulation of high-performance coatings and medical-grade elastomers, the vinyl groups act as cross-linking nodes. When exposed to low-molecular-weight hydridosilanes (Si–H) in the presence of a platinum catalyst, DCEVS undergoes rapid hydrosilylation. This increases the chain length and the degree of three-dimensional cross-linking, yielding macromolecules with significantly improved mechanical properties and mass ranges[2][3].

Reactivity DCEVS Dichloroethylvinylsilane (DCEVS) Hydrolysis Nucleophilic Attack (H2O / Alcohols) DCEVS->Hydrolysis Si-Cl Cleavage Hydrosilylation Hydrosilylation (Pt Catalyst + Si-H) DCEVS->Hydrosilylation Vinyl Addition Radical Radical Polymerization (Initiator) DCEVS->Radical Vinyl Activation Silanediol Silanediol Intermediate (Transient) Hydrolysis->Silanediol Polysiloxane Poly(ethylvinylsiloxane) Network Silanediol->Polysiloxane Condensation FunctionalSilane Alkyl-Functionalized Dichlorosilane Hydrosilylation->FunctionalSilane Preserves Si-Cl Crosslink Carbon-Chain Cross-linked Polymer Radical->Crosslink

Fig 1. Orthogonal reactivity pathways of DCEVS highlighting Si-Cl and Vinyl functionalization.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that modern synthetic protocols must move beyond batch processing—especially when handling highly exothermic chlorosilanes. The following protocols utilize continuous flow and controlled addition to ensure reproducibility, safety, and self-validation.

Protocol 1: Continuous Flow Cohydrolysis for Linear Poly(ethylvinylsiloxanes)

Causality: In batch reactors, the hydrolysis of chlorosilanes is violently exothermic, leading to localized hotspots that drive the formation of unwanted cyclic siloxanes (e.g., D3, D4). By transitioning to a continuous flow microfluidic regime, the high surface-area-to-volume ratio ensures rapid heat dissipation, yielding linear α,ω-terminated poly(ethylvinylsiloxanes) with a narrow polydispersity index[4][5].

Step-by-Step Methodology:

  • Pre-mixing: Prepare Stream A by dissolving DCEVS (1.0 M) and chlorotrimethylsilane (0.1 M, acting as a chain-terminating end-capper) in anhydrous toluene. Prepare Stream B consisting of stoichiometric distilled water in tetrahydrofuran (THF).

  • Microfluidic Mixing: Pump Stream A and Stream B at a 1:1 volumetric ratio into a high-shear T-micromixer.

  • Residence & Reaction: Route the mixed effluent through a PTFE residence coil submerged in a recirculating chiller set to 0 °C. Maintain a residence time of exactly 5 minutes.

  • Phase Separation: Pass the effluent through an in-line hydrophobic membrane separator to continuously partition the organic phase (containing the polymer) from the aqueous HCl waste.

  • Neutralization: Wash the organic phase with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and remove volatiles under reduced pressure.

Self-Validation Mechanism: The protocol utilizes in-line Attenuated Total Reflectance (ATR) FTIR spectroscopy to continuously monitor the reactor effluent. The system self-validates by tracking the complete disappearance of the Si–Cl stretching frequency (500–600 cm⁻¹) and the concurrent emergence of the strong Si–O–Si asymmetric stretch (1000–1100 cm⁻¹). If unreacted Si–Cl is detected, the automated system dynamically decreases the pump flow rates to increase residence time.

FlowChemistry ReagentA Stream A: DCEVS + TMSCl in Toluene Micromixer T-Micromixer (High Shear) ReagentA->Micromixer ReagentB Stream B: H2O / THF ReagentB->Micromixer Residence PTFE Residence Coil (0 °C, 5 min) Micromixer->Residence Exothermic Mixing InLineIR In-line FTIR (Monitor Si-O-Si) Residence->InLineIR Reaction Monitoring PhaseSep Membrane Phase Separator InLineIR->PhaseSep Product Organic Phase: Linear Polysiloxane PhaseSep->Product Aqueous Waste Removed

Fig 2. Continuous flow microfluidic setup for the controlled cohydrolysis of DCEVS.

Protocol 2: Platinum-Catalyzed Hydrosilylation of DCEVS

Causality: To functionalize the vinyl group while preserving the highly reactive Si–Cl bonds for downstream surface grafting, the reaction must be strictly anhydrous and thermally controlled. Karstedt's catalyst (a Pt(0) complex) is chosen over Speier's catalyst because it operates efficiently at room temperature, preventing thermal runaway and unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: In a strictly inert argon-purged glovebox, dissolve 50 mmol of DCEVS in 20 mL of anhydrous toluene in a flame-dried Schlenk flask.

  • Catalyst Addition: Add 10 µL of Karstedt's catalyst (2% Pt in xylene). Stir for 5 minutes at 25 °C.

  • Controlled Addition: Using a programmable syringe pump, add 50 mmol of the target hydridosilane (e.g., triethylsilane) dropwise over 60 minutes. The slow addition maintains a low steady-state concentration of the Si–H species, mitigating exothermic spikes.

  • Completion: Stir for an additional 2 hours at room temperature.

Self-Validation Mechanism: Reaction progress is validated via ¹H NMR spectroscopy of crude aliquots. The system is considered validated when the distinct multiplet of the vinyl protons (5.8–6.2 ppm) completely disappears, replaced by the aliphatic signals of the newly formed ethylene linkage. To ensure the Si–Cl bonds remained intact during the process, a secondary validation involves quenching an aliquot with anhydrous methanol and pyridine; subsequent GC-MS analysis must confirm the exclusive presence of the dimethoxy derivative without any oligomerization products.

Safety, Handling, and Quenching

DCEVS is highly corrosive and reacts violently with ambient moisture to evolve toxic hydrogen chloride (HCl) gas.

  • Storage: Must be stored in tightly sealed containers under an inert atmosphere (Nitrogen or Argon) away from heat sources.

  • Handling: All manipulations must occur within a fume hood using Schlenk line techniques or inside a glovebox.

  • Quenching: Spills or unreacted waste should be quenched by slow, dropwise addition of isopropanol (which reacts less violently than water) in a well-ventilated hood, followed by neutralization with sodium carbonate.

References

  • CAS Common Chemistry. "Dichloroethenylethylsilane." American Chemical Society. Available at:[Link]

  • Google Patents. "High performance compositions and composites." US Patent US10538685B2.
  • Google Patents. "High performance silicon based coating compositions." US Patent US9567488B2.
  • ResearchGate. "Large-Scale Synthesis of the Key Intermediates of Tetrahydropyran Derivatives under Flow Conditions." (Reference for flow chemistry applications of polysiloxanes). Available at: [Link]

Sources

Exploratory

Thermodynamic Profiling of Dichloroethylvinylsilane: Computational Modeling and Experimental Validation

Executive Summary In the development of advanced biomaterials and targeted drug delivery systems, organosilanes serve as critical building blocks. Dichloroethylvinylsilane (CAS 10138-21-3) is a highly reactive, bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced biomaterials and targeted drug delivery systems, organosilanes serve as critical building blocks. Dichloroethylvinylsilane (CAS 10138-21-3) is a highly reactive, bifunctional precursor featuring two hydrolyzable silicon-chlorine (Si–Cl) bonds and a polymerizable vinyl group. This dual functionality allows for the synthesis of highly crosslinked siloxane networks and mesoporous silica nanoparticles (MSNs), where the vinyl group can be post-synthetically modified via thiol-ene click chemistry to attach active pharmaceutical ingredients (APIs) or targeting peptides.

However, the synthesis and scale-up of these materials require precise thermodynamic data to predict reaction equilibrium limits, prevent thermal runaways, and optimize catalyst performance 1. Because experimental thermochemical data for organochlorosilanes is often scarce or confounded by their extreme moisture sensitivity, researchers must rely on rigorous computational modeling paired with self-validating experimental protocols. This whitepaper details the methodologies for establishing the thermodynamic properties of dichloroethylvinylsilane.

Physicochemical Profile

Before initiating computational workflows, it is necessary to establish the baseline physical properties of the target molecule. Dichloroethylvinylsilane is a volatile, dense liquid at room temperature.

Table 1: Standard Physicochemical Properties of Dichloroethylvinylsilane

PropertyValueUnitSource / Method
Chemical Name Dichloroethenylethylsilane-2
CAS Registry Number 10138-21-3-2
Molecular Formula C₄H₈Cl₂Si-2
Molecular Weight 155.10 g/mol 2
Boiling Point 121.2°C2
Density (at 20 °C) 1.0728g/cm³2

Computational Modeling Workflows for Organosilanes

The Causality Behind Method Selection

Standard Density Functional Theory (DFT) approaches often fail to achieve "chemical accuracy" (Mean Absolute Deviation < 4 kJ/mol) for organosilicon species. This discrepancy arises from the diffuse nature of silicon's orbitals and complex hyperconjugation effects between the silicon center and the highly electronegative chlorine atoms. To accurately predict standard gas-phase enthalpies of formation ( Δf​H298K∘​ ), entropies ( S∘ ), and heat capacities ( Cp​ ), researchers must employ high-level composite quantum chemical methods, such as W1X-1 or CBS-QB3 3. These methods extrapolate energies to the complete basis set (CBS) limit, providing sub-chemical accuracy that rivals experimental calorimetry 4.

Step-by-Step Methodology: Ab Initio Thermodynamic Prediction
  • Conformational Sampling: Utilize Molecular Mechanics (e.g., MMFF94 force field) to generate a Boltzmann distribution of conformers. Because dichloroethylvinylsilane possesses a flexible ethyl group, identifying the global energy minimum is critical before initiating expensive quantum calculations.

  • Geometry Optimization: Optimize the lowest-energy conformer using a reliable DFT functional paired with a triple-zeta basis set (e.g., B3LYP/6-311G(2d,d,p)) 4.

  • Vibrational Frequency Analysis: Execute a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true local minimum. Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate entropy and heat capacity at 298.15 K.

  • High-Level Single-Point Energy Calculation: Apply the W1X-1 composite protocol to the optimized geometry. This involves a series of calculations using progressively larger basis sets to extrapolate the correlation energy to the CBS limit 3.

  • Thermochemical Synthesis (Atomization Approach): Calculate the standard gas-phase enthalpy of formation ( Δf​H∘ ) by subtracting the calculated total atomization energy from the experimentally known enthalpies of formation of the isolated C, H, Cl, and Si atoms.

G N1 Geometry Input (C4H8Cl2Si) N2 Conformational Search N1->N2 Generate Conformers N3 DFT Optimization (B3LYP/6-311G**) N2->N3 Lowest Energy N4 Frequency Calc (ZPE & Entropy) N3->N4 Minima Check N5 Composite Energy (CBS-QB3/W1X-1) N4->N5 ZPE Correction N6 Thermodynamic Properties N5->N6 Thermochemical Synthesis

Computational workflow for deriving thermodynamic properties of organosilanes.

Experimental Validation: Self-Validating Flow Microcalorimetry

The Causality Behind the Experimental Design

While computational models provide structural and gas-phase thermodynamic data, liquid-phase reaction enthalpies (e.g., hydrolysis or alkoxylation) must be validated experimentally. Traditional batch calorimetry is fundamentally flawed for dichloroethylvinylsilane. The molecule's vinyl groups are highly susceptible to unintended polymerization initiated by trace impurities 5, and its Si-Cl bonds hydrolyze instantly upon exposure to ambient moisture.

To solve this, we employ continuous-flow microcalorimetry coupled with in-line GC-MS . The flow system limits residence time, preventing secondary polymerizations. More importantly, the in-line GC-MS creates a self-validating system: the heat flux measured by the calorimeter is only accepted if the GC-MS confirms that the intended product was formed with >99% selectivity, proving that no parasitic side-reactions contributed to the thermal data.

Step-by-Step Methodology: Flow Microcalorimetry
  • System Purge and Drying: Flush the microreactor system with ultra-high purity Argon (moisture < 1 ppm) for 120 minutes. Causality: This eliminates trace water from the lines, preventing premature Si-Cl hydrolysis which would release HCl gas and generate false exothermic signals.

  • Reagent Introduction: Using precision syringe pumps, infuse pure dichloroethylvinylsilane and the target reactant (e.g., anhydrous ethanol) into the T-mixer of the microcalorimeter at a constant molar flow rate.

  • Thermal Equilibration: Monitor the thermopile output (heat flux sensor) until a steady-state baseline is achieved. The strict thermal control of the microreactor ensures isothermal conditions.

  • Reaction and Data Acquisition: Record the steady-state exothermic heat flow ( ΔHrxn​ ). Simultaneously, route the microreactor effluent directly into the sampling valve of an in-line GC-MS.

  • Data Reconciliation (Self-Validation): Analyze the GC-MS chromatogram to quantify reactant conversion and product selectivity. Normalize the integrated heat flux against the exact molar conversion rate determined by the mass spectrometer. If byproduct peaks (e.g., vinyl polymers or siloxanes) exceed 1%, the calorimetric data is discarded.

Implications for Drug Development and Biomaterials

The thermodynamic parameters derived from these combined computational and experimental workflows are critical for pharmaceutical engineering. When dichloroethylvinylsilane is used to synthesize siloxane-based transdermal patches or functionalized MSNs, the crosslinking of the polymer network is driven by the consumption of vinylic and silane functional groups 5.

Because these elimination and polymerization reactions are highly exothermic, understanding the exact Gibbs free energy ( Δr​G∘ ) and reaction enthalpy ( Δr​H∘ ) allows process chemists to design safe, scalable continuous-flow syntheses 1. By leveraging W1X-1 computational benchmarks and self-validating microcalorimetry, researchers can confidently predict the thermal behavior of dichloroethylvinylsilane, accelerating the safe production of next-generation biomaterials.

References

  • High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. National Institutes of Health (NIH). [Link]

  • Computational benchmark for calculation of silane and siloxane thermochemistry. ResearchGate.[Link]

  • Thermodynamic Analysis of the Main Reactions Involved in the Synthesis of Organosilanes. ACS Publications.[Link]

  • Dichloroethenylethylsilane - CAS Common Chemistry. American Chemical Society (CAS).[Link]

  • Method for applying high performance silicon-based coating compositions (US20170107401A1).

Sources

Foundational

Dichloroethylvinylsilane Spectral Profiling: A Mechanistic Guide to FTIR Absorption Peaks

Executive Summary Dichloroethylvinylsilane (CAS: 10138-21-3) is a highly reactive, bifunctional organosilicon precursor utilized extensively in advanced materials science and pharmaceutical drug development[1]. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dichloroethylvinylsilane (CAS: 10138-21-3) is a highly reactive, bifunctional organosilicon precursor utilized extensively in advanced materials science and pharmaceutical drug development[1]. Featuring both a polymerizable vinyl group and two moisture-sensitive hydrolyzable chlorine atoms, it serves as a critical building block for synthesizing silicon-containing active pharmaceutical ingredients (APIs) and functionalizing targeted drug-delivery nanoparticles.

For researchers, Fourier Transform Infrared (FTIR) spectroscopy is the primary analytical technique used to monitor the structural integrity and reaction kinetics of this compound. This whitepaper provides a comprehensive, causality-driven guide to the FTIR absorption peaks of dichloroethylvinylsilane, detailing the molecular dynamics behind its vibrational modes and establishing a self-validating protocol for accurate spectral acquisition.

Mechanistic Grounding: Molecular Dynamics & Vibrational Modes

As an Application Scientist, it is crucial to understand why specific bonds absorb at designated frequencies, rather than simply memorizing peak tables. The FTIR spectrum of dichloroethylvinylsilane is governed by the reduced mass of its constituent atoms and the force constants of its bonds, as dictated by Hooke's Law[2].

  • The Vinyl Group (Si-CH=CH₂): The attachment of a vinyl group directly to a silicon atom alters its electron density compared to a standard carbon-carbon double bond. The C=C stretching vibration appears at approximately 1600 cm⁻¹. More diagnostically significant are the out-of-plane =CH₂ wagging deformations, which present as strong, sharp bands at ~1010 cm⁻¹ and ~960 cm⁻¹[3]. These peaks are critical markers; their disappearance during a reaction confirms successful hydrosilylation.

  • The Ethyl Group (Si-CH₂CH₃): The electropositive nature of silicon weakens the adjacent C-H bonds slightly, shifting the aliphatic C-H stretching frequencies to the 2850–2960 cm⁻¹ range[4]. Furthermore, the Si-CH₂ deformation produces a characteristic, albeit weaker, band between 1220 and 1250 cm⁻¹, which is essential for differentiating ethylsilanes from methylsilanes[3].

  • The Dichlorosilane Moiety (Si-Cl₂): Chlorine is a heavy halogen. The large reduced mass of the Si-Cl oscillator drastically lowers its vibrational frequency, pushing the asymmetric and symmetric stretching modes deep into the fingerprint region, typically between 450 and 600 cm⁻¹[5].

Functional group contributions to the FTIR spectrum of dichloroethylvinylsilane.

Quantitative Spectral Data Presentation

The following table summarizes the expected quantitative FTIR absorption data for pure dichloroethylvinylsilane. This serves as a reference for peak assignment and structural validation.

Peak Position (cm⁻¹)Functional GroupVibrational ModeIntensityDiagnostic Significance
3060, 3020 Si-CH=CH₂=C-H stretchingWeak-MediumConfirms the presence of an intact vinyl group.
2960 - 2850 Si-CH₂CH₃C-H stretching (aliphatic)StrongIndicates the presence of the ethyl aliphatic chain.
~1600 Si-CH=CH₂C=C stretchingMediumKey kinetic marker for monitoring hydrosilylation.
1250 - 1220 Si-CH₂CH₃Si-CH₂ deformationMediumDifferentiates the ethyl group from Si-CH₃ groups.
1010, 960 Si-CH=CH₂=CH₂ waggingStrongPrimary structural identifier for vinylsilanes.
700 - 800 Si-CSi-C stretchingStrongConfirms the core organosilicon backbone.
596, 546 Si-Cl₂Si-Cl asymmetric/symmetric stretchVery StrongQuantifies the reactive chlorosilane moiety[6].

Self-Validating Experimental Protocol: Anhydrous FTIR Acquisition

Because dichloroethylvinylsilane contains two highly reactive Si-Cl bonds, it undergoes rapid hydrolysis upon exposure to ambient atmospheric moisture, forming silanols (Si-OH) and releasing hydrogen chloride (HCl) gas[4].

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system . Every step includes a causality-driven choice and an internal quality control check.

Step-by-Step Methodology
  • Instrument Preparation & Purging:

    • Action: Purge the FTIR spectrometer sample compartment with dry nitrogen (N₂) for at least 30 minutes prior to analysis.

    • Causality: Eliminates atmospheric H₂O and CO₂ which obscure the 3400 cm⁻¹ and 2300 cm⁻¹ regions, respectively.

  • Window Selection (Critical Step):

    • Action: Select Potassium Bromide (KBr) or Cesium Iodide (CsI) windows for the liquid cell.

    • Causality: Standard Calcium Fluoride (CaF₂) windows have a spectral cutoff around 1000 cm⁻¹. Because the diagnostic Si-Cl stretches occur between 450 and 600 cm⁻¹[5], KBr is mandatory as it transmits infrared light down to 400 cm⁻¹.

  • Background Acquisition:

    • Action: Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) of the empty, sealed liquid cell.

    • Validation Check: Ensure the baseline is flat with no peaks exceeding 0.001 absorbance units to confirm the cell is entirely free of residual solvents.

  • Sample Preparation (Inert Atmosphere):

    • Action: Inside a nitrogen-filled glovebox (H₂O < 1 ppm), inject a neat film of dichloroethylvinylsilane between the KBr windows and seal the cell tightly.

    • Causality: Prevents premature hydrolysis of the Si-Cl bonds during transit to the spectrometer.

  • Spectral Acquisition & Self-Validation:

    • Action: Mount the sealed cell and acquire the sample spectrum.

    • Validation Check: Immediately inspect the 3600–3200 cm⁻¹ region. If a broad peak is present at ~3400 cm⁻¹ (O-H stretch) or an intense broad band appears at ~1050 cm⁻¹ (Si-O-Si siloxane linkage), the sample has been compromised by moisture and the spectrum must be discarded. A valid spectrum of pure dichloroethylvinylsilane will be entirely flat in the O-H stretching region.

Workflow for anhydrous FTIR spectral acquisition and self-validation.

Applications in Drug Development & Materials Science

In modern drug development, the "silicon switch" approach—replacing a carbon atom with a silicon atom in a drug candidate—is frequently used to improve lipophilicity, tissue penetration, and metabolic stability. Dichloroethylvinylsilane is a premier bifunctional scaffold for this purpose.

Researchers utilize the FTIR data outlined above to monitor stepwise functionalization:

  • Nucleophilic Substitution: The Si-Cl bonds are reacted with active pharmaceutical ingredients (APIs) or silica nanoparticle surfaces[5]. FTIR validates this step by confirming the complete disappearance of the Si-Cl stretch (~546 cm⁻¹) and the emergence of Si-O-C or Si-O-Si linkages (~1050 cm⁻¹).

  • Hydrosilylation: The remaining vinyl group is then reacted with targeting peptides or PEG chains via platinum-catalyzed hydrosilylation. The completion of this step is validated by the disappearance of the C=C stretch (~1600 cm⁻¹) and =CH₂ wagging bands (~1010 cm⁻¹)[3].

By strictly adhering to the vibrational assignments and anhydrous protocols detailed in this guide, scientists can ensure high-fidelity analytical tracking of complex organosilicon syntheses.

Sources

Protocols & Analytical Methods

Method

Advanced Silica Surface Functionalization using Dichloroethylvinylsilane: A Protocol for Thiol-Ene Click Conjugation

Target Audience: Researchers, materials scientists, and drug development professionals. Application: Preparation of highly stable, vinyl-terminated silica substrates (wafers, nanoparticles, or glass) for orthogonal bio-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Application: Preparation of highly stable, vinyl-terminated silica substrates (wafers, nanoparticles, or glass) for orthogonal bio-conjugation and drug tethering via radical-mediated thiol-ene click chemistry.

Mechanistic Rationale & Experimental Causality

The functionalization of silica surfaces is a critical step in developing biosensors, targeted drug delivery vehicles, and advanced chromatography stationary phases. Dichloroethylvinylsilane (DCEVS) serves as an optimal bifunctional linker for these applications due to its unique structural properties[1].

Why Dichloroethylvinylsilane?

Unlike monochlorosilanes, which form a single, hydrolytically vulnerable siloxane bond, dichlorosilanes react with surface silanols (Si-OH) to form bidentate linkages or laterally cross-linked networks. This significantly enhances the thermal and hydrolytic stability of the resulting self-assembled monolayer (SAM).

  • The Vinyl Group: Acts as a highly reactive, orthogonal "ene" handle. It readily undergoes anti-Markovnikov addition with thiols via a radical mechanism, allowing for the precise conjugation of peptides, oligonucleotides, or small-molecule drugs without interfering with native amines or carboxyls[2].

  • The Ethyl Group: Provides essential steric bulk. This short alkyl chain acts as a hydrophobic umbrella, shielding the underlying Si-O-Si bonds from nucleophilic attack by aqueous buffers during downstream biological assays.

The Critical Role of Triethylamine (TEA)

The condensation of a chlorosilane with a surface silanol releases hydrogen chloride (HCl) as a byproduct. If allowed to accumulate, HCl can protonate unreacted silanols (reducing their nucleophilicity) or catalyze the hydrolytic cleavage of the newly formed siloxane bonds. The addition of an organic base like Triethylamine (TEA) is a mandatory causal step; TEA scavenges the HCl, precipitating out as TEA-HCl salts, thereby driving the reaction equilibrium toward quantitative surface coverage[3].

Chemical Properties & Safety Data

Note: DCEVS is moisture-sensitive and corrosive. All handling must be performed in a fume hood using Schlenk line techniques or a glovebox.

PropertyValueSignificance in Protocol
Chemical Name DichloroethylvinylsilaneBifunctional cross-linking agent[4].
CAS Number 10138-21-3Identifier for reagent procurement[1].
Molecular Weight 155.10 g/mol Used for stoichiometric calculations[1].
Boiling Point 121.2 °CAllows for thermal curing without silane evaporation[1].
Density 1.073 g/cm³ (at 20 °C)Required for volumetric to molar conversions[1].
Reactive Moieties Si-Cl (x2), C=C (x1)Anchors to silica; provides click-chemistry handle[2].

Step-by-Step Methodology

Phase 1: Silica Surface Activation (Hydroxylation)

Causality: Bare silica often contains organic contaminants and dehydrated siloxane bridges. Activation cleans the surface and maximizes the density of reactive silanol (Si-OH) nucleophiles.

  • Submerge the silica substrate (e.g., quartz slide or silicon wafer) in a freshly prepared Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂). Caution: Highly reactive and exothermic.

  • Incubate at 90 °C for 30 minutes.

  • Rinse exhaustively with deionized (DI) water until the effluent reaches a neutral pH.

  • Dry under a gentle stream of high-purity N₂.

  • Bake at 110 °C for 15 minutes to remove physisorbed water while preserving chemisorbed silanols.

Phase 2: Anhydrous Silanization

Causality: The reaction must be strictly anhydrous. Trace water will cause the dichlorosilane to polymerize in the bulk solution, depositing uneven aggregates rather than a uniform monolayer.

  • Transfer the activated silica to a dry Schlenk flask purged with Argon or N₂.

  • Submerge the substrate in 20 mL of anhydrous toluene (dried over 4Å molecular sieves).

  • Inject 300 µL (~2% v/v) of Dichloroethylvinylsilane[1].

  • Inject 450 µL (~3% v/v) of anhydrous Triethylamine (TEA) to act as the HCl scavenger[3].

  • Seal the flask and allow the reaction to proceed at 25 °C for 18 hours under gentle orbital shaking.

Phase 3: Post-Grafting Curing & Washing

Causality: Curing drives the condensation of any remaining adjacent silanol/chlorosilane groups, finalizing the cross-linked network.

  • Remove the functionalized substrate and immediately rinse with fresh toluene to remove unreacted silane.

  • Wash sequentially with absolute ethanol and sonicate for 3 minutes. Note: Ethanol effectively dissolves and removes the precipitated TEA-HCl salts.

  • Dry under N₂ and thermally cure in an oven at 110 °C for 60 minutes.

Phase 4: Downstream Functionalization (Thiol-Ene Click)

Causality: Radical-mediated thiol-ene click chemistry provides near-quantitative yield without the need for toxic transition-metal catalysts (e.g., Copper), making it ideal for pharmaceutical applications[2].

  • Prepare a reaction solution containing 10 mM of the target thiol (e.g., a cysteine-terminated targeting peptide) and 1 mM of a photoinitiator (e.g., Irgacure 2959) in a compatible degassed solvent (methanol or DMF).

  • Submerge the vinyl-functionalized silica in the solution.

  • Irradiate with UV light (365 nm, ~10 mW/cm²) for 30–60 minutes at room temperature.

  • Wash extensively with the reaction solvent and DI water to remove unreacted peptide and photoinitiator.

Experimental Workflow Diagram

G A Bare Silica (SiO2) B Activated Silica (High Si-OH) A->B Piranha / O2 Plasma (Hydroxylation) C Vinyl-Functionalized Silica B->C DCEVS + TEA (Anhydrous Toluene) D Bio-Conjugated Silica C->D Thiol-Ene Click (UV/AIBN + R-SH)

Workflow for silica surface activation, DCEVS silanization, and thiol-ene click conjugation.

Characterization & Self-Validation System

To ensure the trustworthiness of the protocol, the following self-validating metrics must be met before proceeding to biological assays:

Analytical TechniqueTarget ObservationDiagnostic Significance
Water Contact Angle (WCA) Phase 1: < 10°Phase 3: 75° – 85°A shift to ~80° confirms successful grafting of the hydrophobic ethyl/vinyl groups. Failure mode: WCA > 100° indicates unwanted bulk polymerization.
FTIR Spectroscopy Peak appearance at ~1600 cm⁻¹Validates the presence of intact vinyl (C=C stretch) groups on the surface, confirming the double bond survived the silanization process[2].
X-Ray Photoelectron Spectroscopy (XPS) Appearance of C 1s and trace Cl 2pConfirms the chemical composition of the silane monolayer.
Ellipsometry Thickness increase of ~0.6 – 0.8 nmIndicates the formation of a true, highly uniform self-assembled monolayer (SAM) rather than a disordered multilayer.

References

  • Title: Dichloroethenylethylsilane - CAS Common Chemistry Source: cas.org URL: [Link] Citation Index: [1]

  • Title: Dichloroethylvinylsilane (C4H8Cl2Si) - PubChemLite Source: uni.lu (PubChem Mirror) URL: [Link] Citation Index: [4]

  • Title: Thiol–Ene Click Chemistry for Functionalizing Silica-Overcoated Gold Nanorods Source: acs.org (Chemistry of Materials) URL: [Link] Citation Index: [2]

  • Title: Synthesis, Characterization, and Functionalization of Tetrafunctional Double-Decker Siloxanes Source: acs.org (Inorganic Chemistry) URL: [Link] Citation Index: [3]

Sources

Application

Application Note: Dichloroethylvinylsilane as a Dual-Reactive Crosslinking Agent in Advanced Polymer Synthesis

Introduction & Mechanistic Overview Dichloroethylvinylsilane (Ethylvinyldichlorosilane, CAS: 10138-21-3) is a highly versatile, dual-reactive organosilane utilized extensively in the synthesis of advanced polysiloxanes,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Dichloroethylvinylsilane (Ethylvinyldichlorosilane, CAS: 10138-21-3) is a highly versatile, dual-reactive organosilane utilized extensively in the synthesis of advanced polysiloxanes, high-performance coatings, and specialty elastomers [1]. Its molecular architecture features two hydrolyzable chlorine atoms and a reactive vinyl group, making it an ideal monomer for introducing pendant vinyl functionalities into siloxane backbones [5].

Unlike standard dialkyldichlorosilanes, the presence of the vinyl group in dichloroethylvinylsilane enables secondary crosslinking reactions. During the initial synthesis phase, the chlorosilane groups undergo hydrolysis and condensation to form the primary siloxane (-Si-O-Si-) backbone. Subsequently, the pendant vinyl groups serve as reactive sites for either platinum-catalyzed hydrosilylation or free-radical polymerization, facilitating the formation of robust, three-dimensional polymer networks [2]. This dual-stage reactivity is critical for tuning the mechanical properties, thermal stability, and chemical resistance of the final polymer matrix [3].

Chemical Properties & Safety Data

To ensure reproducible synthesis and safe handling, the physicochemical properties of dichloroethylvinylsilane must be carefully integrated into the experimental design. The monomer is highly moisture-sensitive and rapidly evolves hydrogen chloride (HCl) gas upon contact with water.

Table 1: Physicochemical Properties & Experimental Causality

PropertyValueCausality/Impact on Experimental Design
CAS Number 10138-21-3Unique identifier for sourcing high-purity reagents [4].
Molecular Formula C₄H₈Cl₂SiDetermines stoichiometric calculations for cohydrolysis.
Molecular Weight 155.10 g/mol Used to calculate precise molar equivalents in prepolymer feeds [4].
Boiling Point 118 °CAllows for purification via fractional distillation prior to use [4].
Density 1.073 g/cm³Required for accurate volumetric dispensing in inert atmospheres [4].
Reactivity Profile Dual-reactive (Cl, Vinyl)Requires strictly anhydrous conditions during storage and initial handling to prevent premature polymerization [1].

Reaction Pathway Visualization

The following diagram illustrates the dual-stage polymerization mechanism, highlighting the transition from linear prepolymer synthesis to the final crosslinked network.

ReactionPathway A Dichloroethylvinylsilane (Monomer) B Cohydrolysis with Dialkyldichlorosilanes A->B H2O / Toluene -HCl C Vinyl-Functionalized Polysiloxane Prepolymer B->C Condensation D Pt-Catalyzed Hydrosilylation C->D + Hydrosilane + Pt Catalyst E Radical Polymerization C->E + Thermal/UV Initiator F Crosslinked Silicone Elastomer/Network D->F Addition Curing E->F Radical Curing

Dual-stage reaction pathway of dichloroethylvinylsilane in polymer networks.

Experimental Protocols

The following protocols provide a self-validating system for synthesizing a vinyl-functionalized polysiloxane prepolymer and subsequently crosslinking it into an elastomer.

Protocol A: Synthesis of Vinyl-Functionalized Polysiloxane Prepolymer

Objective: To synthesize a linear polysiloxane with controlled pendant vinyl groups via the cohydrolysis of dichloroethylvinylsilane and dimethyldichlorosilane. Causality Insight: Temperature control during hydrolysis is paramount. Exothermic hydrolysis can lead to localized heating, which may trigger premature thermal polymerization of the vinyl groups or favor the formation of low-molecular-weight cyclic siloxanes (e.g., D₄) rather than the desired linear chains [5].

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a continuous dry nitrogen (N₂) purge.

  • Solvent Preparation: Add 100 mL of anhydrous toluene and 50 mL of deionized water to the flask. Chill the mixture to 0–5 °C using an ice-water bath. Reasoning: Toluene acts as a solvent for the growing polymer chain, while the low temperature mitigates the exothermic release of HCl.

  • Monomer Preparation: In a strictly anhydrous environment (glovebox), prepare a monomer mixture containing 90 mol% dimethyldichlorosilane and 10 mol% dichloroethylvinylsilane. Transfer to the dropping funnel.

  • Cohydrolysis: Add the monomer mixture dropwise over 60 minutes under vigorous stirring (400 rpm). Maintain the internal temperature below 10 °C.

  • Phase Separation & Neutralization: Transfer the biphasic mixture to a separatory funnel. Discard the lower aqueous HCl layer. Wash the organic (toluene) layer with saturated aqueous sodium bicarbonate (NaHCO₃) until the pH of the aqueous wash is neutral (pH ~7). Reasoning: Residual HCl can catalyze undesired siloxane equilibration or cleavage during storage.

  • Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure (rotary evaporation at 40 °C) to yield the viscous, vinyl-functionalized prepolymer.

Protocol B: Platinum-Catalyzed Hydrosilylation (Crosslinking)

Objective: To cure the prepolymer into a solid elastomer using a polyhydrosiloxane crosslinker and Karstedt's catalyst. Causality Insight: Hydrosilylation is chosen over radical polymerization because it does not generate byproducts (addition reaction), resulting in a void-free, dimensionally stable polymer matrix [2].

Step-by-Step Methodology:

  • Formulation: In a planetary mixer, combine 100 parts by weight of the vinyl-functionalized prepolymer (from Protocol A) with 5 parts by weight of a polymethylhydrosiloxane (PMHS) crosslinker. Ensure the molar ratio of Si-H to Si-Vinyl is approximately 1.2:1.0 to guarantee complete curing.

  • Catalyst Addition: Add 10 ppm of platinum (as Karstedt's catalyst solution in xylene). Mix thoroughly for 5 minutes. Reasoning: Karstedt's catalyst is highly active; exceeding 10-20 ppm can lead to flash-curing before the material can be cast or molded.

  • Degassing: Place the mixture in a vacuum desiccator at 20 inHg for 10 minutes to remove entrapped air bubbles introduced during mixing.

  • Casting & Curing: Pour the degassed mixture into a Teflon mold. Cure in a convection oven at 80 °C for 2 hours. Reasoning: The elevated temperature accelerates the hydrosilylation kinetics, driving the crosslinking reaction to completion.

Experimental Workflow Visualization

ExperimentalWorkflow Step1 1. Monomer Prep (Inert Atmosphere) Step2 2. Controlled Hydrolysis (0-5°C, Dropwise) Step1->Step2 Step3 3. Neutralization (NaHCO3 Wash) Step2->Step3 Step4 4. Formulation (Add PMHS & Pt) Step3->Step4 Step5 5. Thermal Curing (80°C, 2 Hours) Step4->Step5

Step-by-step workflow for prepolymer synthesis and subsequent elastomer curing.

Analytical Validation

To ensure the self-validating nature of the protocol, the intermediate prepolymer and the final crosslinked network must be analytically verified. Proceeding to the next synthetic step without confirming intermediate structures compromises the integrity of the final elastomer.

Table 2: Analytical Validation Metrics

TechniqueTarget AnalyteExpected ObservationCausality/Significance
FTIR Spectroscopy Si-Vinyl stretchPeak at ~1600 cm⁻¹ in prepolymer; disappears post-curing.Validates successful incorporation of the vinyl group and confirms complete hydrosilylation crosslinking.
¹H NMR (CDCl₃) Vinyl protonsMultiplets at 5.8–6.2 ppm in the prepolymer.Quantifies the exact molar percentage of dichloroethylvinylsilane incorporated into the backbone.
Rheology Storage Modulus (G')G' transitions from <10 Pa (liquid) to >10⁴ Pa (solid).Confirms the macroscopic transition from a viscous fluid to a crosslinked, elastic network.
Gel Fraction Insoluble network>95% mass retention after Soxhlet extraction (toluene).Proves the formation of a continuous 3D network rather than branched, soluble oligomers.

References

  • US9567488B2 - High performance silicon based coating compositions - Google P
  • US20150099848A1 - High performance silicon-based compositions - Google P
  • US10538685B2 - High performance compositions and composites - Google P
  • Polysiloxane compound - US2853503A - Google P
Method

Advanced Synthesis and Characterization of Vinyl-Functionalized Silicone Resins Using Dichloroethylvinylsilane

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Application Focus: Transdermal Pressure-Sensitive Adhesives (PSAs), Drug-Eluting Matrices, and Biomedical Coatings Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Application Focus: Transdermal Pressure-Sensitive Adhesives (PSAs), Drug-Eluting Matrices, and Biomedical Coatings

Executive Summary & Mechanistic Insights

The synthesis of highly controlled, functionalized silicone resins is a cornerstone in the development of advanced biomaterials and high-performance coatings. Silicone resins are tridimensional, highly branched macromolecules typically composed of M (monofunctional), D (difunctional), T (trifunctional), and Q (tetrafunctional) siloxane units[1].

In advanced formulations, dichloroethylvinylsilane is utilized as a highly reactive D-type precursor. The co-hydrolysis of dichloroethylvinylsilane with M-units (e.g., chlorotrimethylsilane) and Q-units (e.g., tetrachlorosilane or tetraethoxysilane) yields an MDQ-type silicone resin[2]. The inclusion of the ethylvinyl-substituted D-unit serves a dual purpose:

  • Steric Disruption: The ethyl group lowers the glass transition temperature ( Tg​ ) of the resin, enhancing the tackiness and flexibility required for medical adhesives.

  • Reactive Crosslinking: The pendant vinyl groups enable secondary curing mechanisms (e.g., platinum-catalyzed hydrosilylation). These vinyl groups can react with low molecular weight crosslinkers to significantly increase the chain length and three-dimensional crosslinking density of the polymer networks, locking drug molecules within the matrix or forming ultra-durable coatings[3].

The Competitive Hydrolysis Pathway

Hydrolysis condensation is the most critical process in silicone resin synthesis[4]. When dichloroethylvinylsilane and its co-monomers are introduced to water, they rapidly form silanols (Si-OH) and hydrochloric acid (HCl). At this stage, a competitive reaction occurs: the silanols can either undergo the desired intermolecular polycondensation (forming linear and branched oligomers) or self-condense into cyclic siloxanes (ring bodies)[4].

The formation of cyclic bodies consumes functional groups and increases structural heterogeneity, which is detrimental to the final resin's performance[4]. To suppress cyclization, the reaction must be strictly controlled via solvent dilution (to increase intermolecular distance) and rigorous temperature management.

Experimental Workflow

The following diagram illustrates the logical flow of the co-hydrolysis and polycondensation process, highlighting the critical control points required to prevent unwanted cyclization and premature gelation.

Workflow A 1. Precursor Formulation Dichloroethylvinylsilane (D-unit) + M/Q Chlorosilanes B 2. Solvent Dilution Toluene/Xylene Addition A->B Controls concentration C 3. Controlled Hydrolysis Dropwise into H2O (0-5°C) B->C Prevents excessive cyclization D 4. Phase Separation Aqueous HCl vs. Organic Silanol C->D Silanol formation E 5. Neutralization Water Washes to pH 7 D->E Removes catalytic HCl F 6. Polycondensation Reflux with Dean-Stark E->F Drives crosslinking G 7. Final Product Vinyl-Functionalized Silicone Resin F->G Solvent removal

Fig 1: Step-by-step synthesis workflow for vinyl-functionalized silicone resins via co-hydrolysis.

Self-Validating Experimental Protocols

Protocol A: Co-Hydrolysis of Silane Monomers

This protocol details the synthesis of a high-molecular-weight MDQ vinyl-functionalized resin.

  • Precursor Preparation:

    • Action: In a dry, argon-purged flask, combine chlorotrimethylsilane (M-unit), dichloroethylvinylsilane (D-unit), and tetrachlorosilane (Q-unit) in a 0.8 : 0.2 : 1.0 molar ratio. Dilute the mixture with anhydrous toluene (1:1 v/v ratio to silanes).

    • Causality: Toluene acts as a diluent. Lowering the molecular concentration per unit volume reduces the probability of intramolecular self-condensation, thereby favoring the formation of a homogeneous, branched polycondensation network rather than unstable ring bodies[4].

  • Controlled Hydrolysis:

    • Action: Place a receiving flask containing a 3-fold molar excess of deionized (DI) water in an ice bath (0–5°C). Equip with a mechanical stirrer (400 rpm). Add the silane/toluene mixture dropwise over 2 hours.

    • Causality: The hydrolysis of chlorosilanes is violently exothermic. Elevated temperatures drive the formation of stable cyclic siloxanes. Maintaining the reaction near 0°C kinetically traps the intermediate silanols, preserving them for the subsequent polycondensation step.

Protocol B: Phase Separation and Neutralization
  • Aqueous/Organic Separation:

    • Action: Transfer the biphasic mixture to a separatory funnel. Allow it to stand for 30 minutes until the organic silanol layer and the acidic aqueous layer are distinctly separated. Drain and discard the lower aqueous HCl layer.

  • Neutralization Washing:

    • Action: Wash the upper organic layer with DI water (3 × 100 mL) until neutral.

    • Causality: Residual HCl acts as a potent equilibration catalyst. If left in the mixture, it will cause siloxane bond cleavage, leading to unpredictable molecular weight shifts and premature gelation during storage.

    • Self-Validation Check: Test the final aqueous wash with a calibrated pH meter or high-resolution pH paper. The protocol is validated only when the wash water registers a pH of 6.8–7.2. If acidic, perform an additional wash with 0.5% NaHCO3​ followed by a final DI water wash.

Protocol C: Thermal Polycondensation
  • Water Removal:

    • Action: Transfer the neutralized organic phase to a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Heat to reflux (approx. 110°C).

    • Causality: Heating drives the remaining silanol (Si-OH) groups to condense into stable siloxane (Si-O-Si) linkages, releasing water. The Dean-Stark trap continuously removes this byproduct, driving the equilibrium toward complete network formation.

    • Self-Validation Check: Extract a 1 mL aliquot, remove the solvent under vacuum, and analyze via FTIR spectroscopy. The condensation is validated as complete when the broad Si-OH stretching band at 3200–3600 cm⁻¹ is reduced to a negligible baseline.

Quantitative Data Summaries

To assist formulation scientists in targeting specific material properties for drug matrices or coatings, the following tables summarize the impact of monomer ratios and common troubleshooting metrics.

Table 1: Influence of Dichloroethylvinylsilane (D-Unit) Ratios on Resin Properties

FormulationM:D:Q Molar RatioVinyl Content (wt%)Approx. Mw​ ( g/mol )Physical State (25°C)Primary Application
Resin Alpha 0.8 : 0.1 : 1.01.2%4,200Viscous LiquidSoft Tissue Adhesives
Resin Beta 0.8 : 0.2 : 1.02.5%5,800Tacky Semi-SolidTransdermal PSAs
Resin Gamma 0.6 : 0.5 : 1.05.8%8,400Solid FlakesHigh-Temp Hard Coatings

Note: Increasing the D-unit concentration increases the vinyl content, which directly correlates to a higher crosslinking density upon secondary curing via hydrosilylation.

Table 2: Experimental Troubleshooting & Quality Control

Observation / Failure ModeRoot Cause Analysis (Causality)Corrective Action
Premature Gelation during hydrolysisInadequate solvent dilution; localized overheating causing runaway crosslinking.Increase toluene volume by 20%; decrease dropwise addition rate; ensure ice bath maintains <5°C.
Low Molecular Weight (High cyclics)Reaction temperature too high; insufficient stirring leading to localized high monomer concentration[4].Increase mechanical stirring speed to >400 rpm; verify cooling efficiency.
Viscosity Drift during storageIncomplete neutralization; residual HCl catalyzing siloxane equilibration.Mandate the pH 6.8–7.2 self-validation check; utilize a mild bicarbonate wash if necessary.

References

  • Source: scribd.
  • Source: silibasesilicone.
  • Source: google.
  • Source: researchgate.

Sources

Application

Application Notes &amp; Protocols: Dichloroethylvinylsilane in Platinum-Catalyzed Hydrosilylation

Introduction: The Strategic Role of Dichloroethylvinylsilane Platinum-catalyzed hydrosilylation stands as a cornerstone reaction in organosilicon chemistry, enabling the formation of robust silicon-carbon bonds.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Dichloroethylvinylsilane

Platinum-catalyzed hydrosilylation stands as a cornerstone reaction in organosilicon chemistry, enabling the formation of robust silicon-carbon bonds.[1][2] This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne.[1][2] Within the vast library of reagents for this transformation, Dichloroethylvinylsilane (DCEVS) emerges as a uniquely versatile difunctional molecule. Its vinyl group serves as the reactive site for hydrosilylation, while the two chloro groups on the silicon atom act as handles for subsequent chemical modifications, such as hydrolysis, condensation, or substitution.

This dual-functionality makes DCEVS a powerful building block in several advanced applications:

  • Polymer Chemistry: As a precursor for creating cross-linked silicone networks, elastomers, and resins. The initial hydrosilylation incorporates the silane into a polymer backbone, and the chlorosilyl groups can then be hydrolyzed to form stable siloxane cross-links.[3]

  • Surface Modification: For functionalizing surfaces like silica, glass, or metal oxides.[4][5][6] The vinyl group can be attached to a hydride-terminated surface, leaving the reactive chloro groups exposed for further functionalization, enabling the tuning of surface properties like hydrophobicity or biocompatibility.[4][5][6]

  • Synthesis of Advanced Materials: In the creation of specialty silicones, coatings, and hybrid organic-inorganic materials.[3]

This document provides an in-depth guide to the principles, applications, and practical execution of platinum-catalyzed hydrosilylation using dichloroethylvinylsilane, intended for researchers in materials science and drug development.

Reaction Mechanism and Catalytic Principles

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[1][2] While variations exist, this pathway provides a robust framework for understanding the reaction with common catalysts like Karstedt's catalyst (a Pt(0) complex) or Speier's catalyst (H₂PtCl₆).[1][7][8]

The catalytic cycle can be summarized in four key steps:

  • Oxidative Addition: The Si-H bond of the hydrosilane adds to the low-valent platinum(0) center, forming a platinum(II) intermediate containing both hydride (Pt-H) and silyl (Pt-Si) ligands.

  • Olefin Coordination: The alkene (in this case, the vinyl group of a substrate molecule) coordinates to the platinum(II) complex.

  • Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This is typically the regiochemistry-determining step, leading to the formation of an alkyl-platinum-silyl intermediate. For terminal alkenes, this insertion predominantly occurs in an anti-Markovnikov fashion, placing the silicon atom at the terminal carbon.[1]

  • Reductive Elimination: The final silicon-carbon bond is formed as the alkylsilyl product is eliminated from the platinum center, regenerating the active platinum(0) catalyst to re-enter the cycle.[2]

dot graph "Chalk_Harrod_Mechanism" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Pt0 [label="Active Pt(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PtII_Intermediate [label="Pt(II) Hydrido-Silyl Complex", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,2!"]; Alkene_Coordination [label="Alkene Coordination Complex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="0,4!"]; Insertion_Product [label="Alkyl-Platinum-Silyl Intermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,2!"]; Product [label="Alkylsilane Product", pos="-4,0!"]; Reactant_SiH [label="R'₃Si-H", pos="4,1!"]; Reactant_Alkene [label="R-CH=CH₂", pos="2,5!"];

// Edges Pt0 -> PtII_Intermediate [label="Oxidative Addition"]; Reactant_SiH -> PtII_Intermediate [style=dashed]; PtII_Intermediate -> Alkene_Coordination [label="Olefin Coordination"]; Reactant_Alkene -> Alkene_Coordination [style=dashed]; Alkene_Coordination -> Insertion_Product [label="Migratory Insertion (anti-Markovnikov)"]; Insertion_Product -> Pt0 [label="Reductive Elimination"]; Insertion_Product -> Product [style=dashed]; } endom Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Applications and Substrate Scope

The primary application of hydrosilylation with DCEVS involves its reaction with a surface or molecule bearing a terminal Si-H group. The vinyl group of DCEVS acts as the alkene partner in the reaction.

Substrate TypeExample SubstratePlatinum CatalystProduct TypeApplication Area
Hydride-Terminated Surfaces Silica Gel (Si-OH activated to Si-H)Karstedt's CatalystFunctionalized SurfaceChromatography, Solid-State Synthesis
Hydrosiloxanes 1,1,3,3-TetramethyldisiloxaneSpeier's CatalystCross-linked Silicone PrecursorElastomers, Sealants
Polyhydrosiloxanes Poly(methylhydrosiloxane) (PMHS)Karstedt's CatalystSilicone Network PolymerCoatings, Resins

Detailed Experimental Protocol: Surface Modification of Silica Gel

This protocol details the functionalization of a hydride-terminated silica surface with Dichloroethylvinylsilane. This is a foundational technique for creating reactive surfaces for further chemical synthesis.

4.1. Safety Precautions

  • Dichloroethylvinylsilane is corrosive, flammable, and reacts violently with water. Always handle it in a well-ventilated fume hood.[9][10]

  • Personal Protective Equipment (PPE) is mandatory: tightly fitting safety goggles, a face shield, and chemical-resistant gloves are required.[9]

  • The reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent premature hydrolysis of the chlorosilane and deactivation of the catalyst.[10]

  • All glassware must be oven- or flame-dried before use. Solvents must be anhydrous.

4.2. Reagents and Equipment

  • Dichloroethylvinylsilane (DCEVS)

  • Hydride-terminated silica gel

  • Anhydrous Toluene

  • Karstedt's catalyst (platinum(0)-divinyltetramethyldisiloxane complex), 2% solution in xylene

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

4.3. Step-by-Step Procedure

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5.0 g of hydride-terminated silica gel.

  • Inerting the System: Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum for 15 minutes and then backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 50 mL of anhydrous toluene to the flask via cannula or syringe. Stir the slurry gently to ensure the silica is well-dispersated.

  • Reagent Addition: Using a syringe, carefully add 1.5 mL of Dichloroethylvinylsilane to the stirring slurry.

    • Rationale: An excess of the silane is used to ensure complete coverage of the surface hydride sites.

  • Catalyst Injection: Add 50 µL of Karstedt's catalyst solution via syringe. The amount of catalyst is typically in the range of 10-20 ppm relative to the silane.[11]

    • Rationale: Karstedt's catalyst is highly active at room temperature, allowing for mild reaction conditions.[7][8][11] The solution may turn a faint yellow or brown, indicating the catalyst is active.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by taking small aliquots of the silica, washing them, and analyzing via FT-IR spectroscopy, looking for the disappearance of the Si-H stretch (typically around 2150-2250 cm⁻¹).

  • Work-up and Purification: a. Once the reaction is complete, stop stirring and allow the silica to settle. b. Carefully remove the supernatant liquid containing excess reagents via cannula. c. Wash the functionalized silica by adding 30 mL of fresh anhydrous toluene, stirring for 10 minutes, and removing the supernatant. Repeat this washing step three times to remove all unreacted starting materials and catalyst residues. d. For the final wash, use anhydrous hexane to facilitate drying. e. Dry the modified silica gel under high vacuum for several hours to remove all residual solvent. The resulting material is a silica gel functionalized with ethyl-dichlorosilyl groups, ready for subsequent reactions.

dot graph "Experimental_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_Prep" { label = "Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Add Hydride-Terminated\nSilica to Schlenk Flask"]; B [label="Evacuate & Backfill\nwith Argon (3x)"]; A -> B; }

subgraph "cluster_Reaction" { label = "Reaction"; style = "filled"; color = "#FCE8E6"; node [fillcolor="#FFFFFF"]; C [label="Add Anhydrous Toluene"]; D [label="Add Dichloroethylvinylsilane"]; E [label="Inject Karstedt's Catalyst"]; F [label="Stir at Room Temp\n(4-6 hours)"]; C -> D -> E -> F; }

subgraph "cluster_Workup" { label = "Work-up & Purification"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; G [label="Remove Supernatant"]; H [label="Wash with Toluene (3x)"]; I [label="Wash with Hexane"]; J [label="Dry Under High Vacuum"]; G -> H -> I -> J; }

B -> C [lhead="cluster_Reaction"]; F -> G [lhead="cluster_Workup"]; } endom Caption: Workflow for the surface modification of silica gel.

Troubleshooting and Key Considerations

  • No Reaction: The most common cause is moisture contamination. Ensure all glassware is rigorously dried and solvents are anhydrous. The platinum catalyst may also be inactive; use a fresh batch if suspected.

  • Side Reactions: The presence of moisture will lead to the hydrolysis of the Si-Cl bonds, potentially causing unwanted polymerization or formation of siloxanes in the solution rather than on the surface.

  • Catalyst Inhibition: Certain functional groups (e.g., amines, thiols) can poison platinum catalysts. Ensure the substrate is free from such impurities.

References

  • SAFETY DATA SHEET (September 22 2009). Gelest. [Link]

  • Marciniec, B. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. ChemCatChem. [Link]

  • Fang, Z., et al. (2003). Silica-supported Karstedt-type catalyst for hydrosilylation reactions. Catalysis Communications. [Link]

  • Stach, R., et al. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers. [Link]

  • Hydrosilylation. Wikipedia. [Link]

  • Nakajima, Y., & Shimada, S. (2013). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. RSC Advances. [Link]

  • Ghosh, A., et al. (2023). Enone as a Process Aid for the Highly Efficient Synthesis of Karstedt's Catalyst: Probing the Mechanism of Dissolution of Platinum(II) Chloride. ACS Catalysis. [Link]

  • Vlasova, N. N., & Voronkov, M. G. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers. [Link]

  • Applications of Dichlorodimethylsilane in Silicone Polymers and Sealants. Aure Chemical. [Link]

  • Webb, J. R., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics. [Link]

  • Tondreau, A. M., et al. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanism. ACS Catalysis. [Link]

  • Mohseni, M., et al. (2018). Surface modification of silica nanoparticle using dichlorodimethylsilane for preparation of self-cleaning coating based on polyurethane and polydimethylsiloxane. ResearchGate. [Link]

  • Bakhurji, A., et al. (2017). Surface Modification of Porous Silicon-Based Films Using Dichlorosilanes Dissolved in Supercritical Carbon Dioxide. ResearchGate. [Link]

  • Zhang, R., et al. (2024). Surface modification of carbon fiber by vinyl functionalized silane to enhance the interfacial adhesion with rubber via co-vulcanization. ResearchGate. [Link]

  • Curran, J. M., et al. (2011). The use of dynamic surface chemistries to control msc isolation and function. Biomaterials. [Link]

  • Chatard, C. (2022). (Macro)molecules with anchoring moieties: a versatile chemistry to tune the surface properties. Specific Polymers. [Link]

  • Sampath, S., et al. (2021). Surface modification in the vapor phase.

Sources

Method

Application Note: Controlled Copolymerization of Dichloroethylvinylsilane with Styrene for Advanced Biomaterials

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Synthesis of crosslinkable hydrophobic matrices, drug-eluting coatings, and functionalized nanocarriers. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Synthesis of crosslinkable hydrophobic matrices, drug-eluting coatings, and functionalized nanocarriers.

Executive Summary

The development of advanced polymeric materials for drug delivery and biomedical coatings often requires a balance between structural rigidity, hydrophobicity, and post-polymerization functionalization. Poly(styrene) provides an excellent, robust hydrophobic backbone, but lacks intrinsic reactive sites. By copolymerizing styrene (St) with dichloroethylvinylsilane (DCEVS) [1], researchers can introduce highly reactive, moisture-sensitive dichlorosilane groups directly into the polymer backbone.

This Application Note details the mechanistic rationale and validated protocols for the Reversible Addition-Fragmentation chain Transfer (RAFT) copolymerization of St and DCEVS. The resulting poly(St-co-DCEVS) serves as a versatile precursor that can be crosslinked into elastomeric matrices or grafted with nucleophilic polymers (e.g., hydroxyl-terminated PEG) to create amphiphilic drug delivery vehicles[2].

Mechanistic Insights & Causality

Reactivity Ratios and Monomer Dynamics

A critical challenge in this synthesis is the inherent disparity in monomer reactivity. Vinylsilanes generally exhibit low reactivity in radical polymerizations compared to styrene[3]. This is primarily due to dπ–pπ interactions between the silicon atom and the vinyl group, which destabilize the propagating radical and reduce the nucleophilicity of the double bond[4].

In a typical free radical system, the reactivity ratio of styrene ( r1​ ) is significantly greater than 1, while that of the vinylsilane ( r2​ ) approaches 0. Consequently, DCEVS does not homopolymerize readily and is incorporated into the polystyrene backbone as isolated functional "tags" rather than forming block sequences[5]. To prevent extreme compositional drift and high polydispersity, a controlled radical technique like RAFT is employed. RAFT maintains a low, steady state of active radicals, ensuring a more uniform statistical distribution of the DCEVS units across all polymer chains.

The Causality of Anhydrous Workflows

DCEVS contains two highly reactive Si–Cl bonds per monomer unit[1]. These bonds are violently hygroscopic. Exposure to ambient moisture causes rapid hydrolysis to silanols (Si–OH), followed by spontaneous condensation into siloxane networks (Si–O–Si). If moisture is introduced during the copolymerization phase, premature crosslinking will occur, leading to an intractable, insoluble gel. Therefore, every step of the protocol must be a self-validating anhydrous system , utilizing Schlenk line techniques and rigorously dried reagents.

Experimental Protocols

Protocol A: Reagent Purification (Critical Path)

Causality: Inhibitors in styrene prevent controlled initiation, while trace water in any reagent will destroy the DCEVS monomer.

  • Styrene: Pass commercial styrene through a column of basic alumina to remove the 4-tert-butylcatechol (TBC) inhibitor. Dry over calcium hydride ( CaH2​ ) overnight, and vacuum distill at 35°C immediately prior to use[6].

  • DCEVS: Distill dichloroethylvinylsilane (CAS: 10138-21-3) under a dry argon atmosphere at 121°C[1]. Store in a Schlenk flask in the dark.

  • Solvent: Toluene must be refluxed over sodium/benzophenone and distilled under argon to ensure absolute anhydrous conditions.

Protocol B: RAFT Copolymerization of P(St-co-DCEVS)

Objective: Synthesize a controlled molecular weight copolymer with ~10 mol% DCEVS incorporation.

  • Preparation: In a glovebox or under strict argon flow, charge a flame-dried 50 mL Schlenk flask with a magnetic stir bar.

  • Reagent Loading: Add 4-Cyanopentanoic acid dithiobenzoate (CPADB) as the RAFT agent (0.1 mmol) and Azobisisobutyronitrile (AIBN) as the initiator (0.02 mmol; ratio of RAFT:Initiator = 5:1).

  • Monomer Addition: Add purified Styrene (45 mmol) and DCEVS (5 mmol) to achieve a 9:1 feed ratio. Add 10 mL of anhydrous toluene.

  • Degassing: Seal the flask and perform three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the propagating radicals.

  • Polymerization: Backfill with argon and immerse the flask in a pre-heated oil bath at 70°C. Stir continuously for 24 hours.

  • Quenching & Recovery: Terminate the reaction by rapid cooling in liquid nitrogen. Dilute the mixture with 10 mL of anhydrous tetrahydrofuran (THF) and precipitate dropwise into 200 mL of rigorously anhydrous, cold hexane.

  • Validation: Isolate the polymer via filtration in a glovebox. Analyze via 1H -NMR (in anhydrous CDCl3​ ) to confirm the disappearance of vinyl protons and the presence of ethyl groups attached to the silicon.

Protocol C: Post-Polymerization Modification (Drug Matrix Crosslinking)

Objective: Convert the linear copolymer into a robust, drug-eluting siloxane network.

  • Dissolve the P(St-co-DCEVS) in anhydrous THF (10% w/v).

  • Add the desired hydrophobic Active Pharmaceutical Ingredient (API) to the solution.

  • Cast the solution into a Teflon mold.

  • Expose the mold to a controlled humidity chamber (75% RH, 25°C) for 48 hours. The ambient water diffuses into the film, hydrolyzing the Si–Cl bonds to Si–OH, which subsequently condense to form a stable Si–O–Si crosslinked network, trapping the API for sustained release.

Quantitative Data Presentation

Table 1: Representative RAFT Copolymerization Conditions and Expected Outcomes

ParameterValue / ConditionRationale
Monomer Feed Ratio (St:DCEVS) 90 : 10Accounts for lower reactivity of DCEVS; targets ~5-7% actual incorporation.
[Monomer] : [RAFT] :[Initiator] 500 : 1 : 0.2Ensures controlled molecular weight ( Mn​≈25,000 g/mol ) with low PDI (< 1.25).
Temperature 70°COptimal decomposition rate for AIBN to maintain steady radical concentration.
Solvent Anhydrous TolueneNon-nucleophilic, non-coordinating solvent; prevents Si-Cl solvolysis[2].

Table 2: Monomer Physical Properties

MonomerCAS NumberBoiling PointDensity (20°C)Role in Copolymer
Styrene 100-42-5145°C0.909 g/cm³Provides structural rigidity, hydrophobicity, and high Tg​ .
DCEVS 10138-21-3121.2°C1.0728 g/cm³Provides moisture-reactive crosslinking/grafting sites[1].

Process Visualization

G A Monomer Purification (Styrene & DCEVS) B Schlenk Line Setup (Strictly Anhydrous) A->B Transfer C RAFT Copolymerization (AIBN, CPADB, Toluene, 70°C) B->C Freeze-Pump-Thaw D Polymer Precipitation (Anhydrous Hexane) C->D Quench & Purify E Post-Polymerization Modification D->E Isolate P(St-co-DCEVS) F Hydrolysis/Crosslinking (Biomaterial Matrix) E->F H2O Exposure G Nucleophilic Grafting (e.g., PEGylation) E->G ROH / Base

Caption: Workflow for the synthesis and post-polymerization modification of P(St-co-DCEVS) copolymers.

References

  • Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers Source: SciELO (Polímeros) URL:[Link][2]

  • Copolymerization of ethylene with styrene catalyzed by a scandium catalyst Source: Polymer Chemistry (RSC Publishing) URL:[Link][5]

  • Dichloroethenylethylsilane (Dichloroethylvinylsilane) Source: CAS Common Chemistry URL:[Link][1]

  • An Organoborane Vinyl Monomer with Styrene-like Radical Reactivity: Reactivity Ratios and Role of Aromaticity Source: Macromolecules (ResearchGate) URL:[Link][3]

  • Synthesis and Monomer Reactivity Ratios of [3-(Trimethoxysilyl) Propyl Methacrylate/N-Vinyl Pyrrolidone] Copolymer Source: Trade Science Inc. Journals URL:[Link][4]

  • Photo-responsive Liquid Crystal Block Copolymers (Monomer Purification Techniques) Source: MIT DSpace URL:[Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

preventing premature polymerization of dichloroethylvinylsilane during storage

Welcome to the Advanced Materials Support Center. Dichloroethylvinylsilane (also known as ethylvinyldichlorosilane, CAS 10138-21-3) is a highly reactive bifunctional monomer used extensively in polymer synthesis and surf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Support Center. Dichloroethylvinylsilane (also known as ethylvinyldichlorosilane, CAS 10138-21-3) is a highly reactive bifunctional monomer used extensively in polymer synthesis and surface modification (1)[1]. Because it contains both moisture-sensitive chlorosilane groups and a radically polymerizable vinyl group, improper storage frequently leads to premature gelation.

This guide provides mechanistic troubleshooting, quantitative inhibitor data, and self-validating protocols to ensure the integrity of your monomer.

Diagnostic Desk: Troubleshooting FAQs

Q: My dichloroethylvinylsilane arrived as a clear liquid but formed a highly viscous gel in the Schlenk flask overnight. What caused this? A: Gelation in bifunctional silanes is caused by one of two divergent degradation pathways.

  • Hydrolytic Condensation: If the flask was exposed to ambient humidity, the highly sensitive Si-Cl bonds undergo rapid hydrolysis to form intermediate silanols (Si-OH). These silanols subsequently condense to form a heavily cross-linked siloxane (-Si-O-Si-) network, releasing HCl gas in the process (2)[2].

  • Free-Radical Polymerization: If exposed to heat, UV light, or free radicals, the vinyl groups (-CH=CH2) undergo addition polymerization, forming a solid polycarbosilane network (3)[3].

Q: To prevent vinyl polymerization, I spiked the monomer with 100 ppm MEHQ and rigorously degassed it via freeze-pump-thaw, followed by a 100% Argon purge. Yet, it still polymerized. Why? A: This is the most common handling paradox in organosilane storage. Phenolic inhibitors like MEHQ (Hydroquinone monomethyl ether) and BHT (Butylated hydroxytoluene) are not standalone radical scavengers; they are antioxidants that strictly require trace amounts of dissolved oxygen to function (4)[4]. The oxygen reacts with propagating carbon-centered radicals to form peroxy radicals, which the MEHQ then reduces to stable, non-propagating species. By rigorously degassing and applying a 100% Argon atmosphere, you starved the MEHQ of the oxygen it needs, allowing vinyl polymerization to proceed unchecked.

Q: How can I analytically determine if the gelation was caused by moisture or radical polymerization? A: Perform Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy on the gelled sample:

  • Moisture-Induced Condensation: Look for a massive, broad absorption band around 1000–1100 cm⁻¹ indicative of Si-O-Si stretching, and a broad O-H stretch around 3200–3400 cm⁻¹ (5)[5].

  • Vinyl Polymerization: Look for the disappearance of the characteristic vinyl C=C stretching peak at ~1600 cm⁻¹ and the =CH2 wagging near 960 cm⁻¹, while the Si-Cl stretching bands (typically around 450-600 cm⁻¹) remain intact.

Mechanistic Insights: Degradation Pathways

The following diagram illustrates the two competing degradation pathways that compromise dichloroethylvinylsilane during storage.

Degradation Monomer Dichloroethylvinylsilane (Intact Monomer) Hydrolysis Si-Cl Hydrolysis Monomer->Hydrolysis VinylPoly Vinyl Addition Monomer->VinylPoly Moisture Moisture (H2O) Moisture->Hydrolysis Silanol Silanol (Si-OH) Hydrolysis->Silanol Condensation Condensation Silanol->Condensation SiloxaneGel Siloxane Gel Condensation->SiloxaneGel Radicals Heat / UV Radicals->VinylPoly PolymerGel Polycarbosilane Gel VinylPoly->PolymerGel

Degradation of dichloroethylvinylsilane: hydrolysis vs. vinyl polymerization.

Data Center: Inhibitor Selection Matrix

Selecting the correct inhibitor dictates your atmospheric storage requirements. Use this table to align your storage capabilities with the appropriate chemical stabilizer.

InhibitorChemical ClassOxygen Required?Effective ConcentrationRemoval Method Prior to Use
MEHQ Phenolic AntioxidantYes (Trace O₂)50 - 100 ppmVacuum distillation
BHT Phenolic AntioxidantYes (Trace O₂)50 - 200 ppmVacuum distillation
Phenothiazine Anaerobic ScavengerNo (Works in Argon)10 - 50 ppmVacuum distillation

Validated Workflows: Self-Validating Storage Protocol

To ensure long-term stability, do not simply place the bottle in a fridge. Follow this causality-driven, self-validating Standard Operating Procedure (SOP).

Phase 1: Inhibitor & Atmosphere Synchronization

Causality: You must decouple moisture exclusion from oxygen exclusion if using phenolic inhibitors.

  • Inhibitor Verification: Ensure the monomer contains ~100 ppm of MEHQ or BHT. If you have just distilled the monomer to purify it, it is currently uninhibited and highly dangerous. Re-spike the receiving flask immediately.

  • The "Dry Air" Purge: Do not use pure Nitrogen or Argon. Instead, pass breathing-grade compressed air through a rigorous Drierite/Molecular Sieve (4Å) column. This creates an atmosphere with <5 ppm H₂O (preventing hydrolysis) while maintaining ~21% O₂ (enabling MEHQ activation).

Phase 2: Aliquoting and Environmental Control

Causality: Repeatedly opening a master bottle introduces fresh moisture, eventually overwhelming the system. 3. Aliquoting: Inside a glove bag purged with the "Dry Air" generated in Step 2, aliquot the monomer into single-use, amber borosilicate glass ampoules or PTFE-lined screw-cap bottles. The amber glass blocks UV photons, preventing radical initiation. 4. Thermal Control: Store the sealed aliquots in an explosion-proof refrigerator at 4°C. Lower temperatures exponentially decrease the kinetic rate of spontaneous thermal polymerization.

Phase 3: System Self-Validation

Causality: A protocol is only reliable if it proves its own efficacy before the reagent is used in a critical synthesis. 5. Baseline Generation: Before sealing the master batch, extract a 10 µL aliquot and run a baseline ATR-FTIR spectrum. 6. Integrity Check: After 1 month of storage, sacrifice one aliquot and overlay its FTIR spectrum against the baseline. The strict preservation of the 1600 cm⁻¹ (C=C) peak and the absolute absence of an 1100 cm⁻¹ (Si-O-Si) peak validates that your desiccant column and inhibitor concentration are functioning perfectly.

References

  • Dichloroethenylethylsilane - CAS Common Chemistry. CAS, a division of the American Chemical Society.
  • High performance silicon based coating compositions (US9567488B2).
  • Curable dental material (US9833388B2).
  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz
  • Silane Terminated Polymer Reactions with Non-Tin C

Sources

Optimization

Technical Support Center: Optimizing Yield in Dichloroethylvinylsilane Substitution Reactions

Welcome to the Technical Support Center for organosilane chemistry. Dichloroethylvinylsilane (also known as ethylvinyldichlorosilane) is a bifunctional building block widely used to synthesize advanced silicon-based cros...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organosilane chemistry. Dichloroethylvinylsilane (also known as ethylvinyldichlorosilane) is a bifunctional building block widely used to synthesize advanced silicon-based crosslinkers, polysiloxanes, and pharmaceutical intermediates[1]. Because it possesses two highly reactive Si–Cl bonds alongside an ethyl and a vinyl group, achieving high yields of the di-substituted target product requires strict control over reaction kinetics, steric environments, and atmospheric moisture.

This guide provides researchers and drug development professionals with causality-driven troubleshooting steps, self-validating protocols, and quantitative data to optimize nucleophilic substitution reactions (alkoxylation, amination, and Grignard alkylation/arylation).

Reaction Pathway & Competing Mechanisms

To troubleshoot effectively, one must understand the underlying reaction mechanics. The substitution of the first chloride is rapid and highly exothermic. However, the resulting mono-substituted intermediate experiences increased steric hindrance and electron density, significantly raising the activation energy required for the second substitution[2]. Concurrently, trace moisture aggressively competes with your nucleophile, leading to irreversible siloxane polymerization[3].

ReactionPathway SM Dichloroethylvinylsilane (Si-Cl2) Mono Mono-substituted Intermediate SM->Mono + Nu (Fast, Exothermic) Siloxane Siloxane Oligomers (Byproduct) SM->Siloxane + H2O (Hydrolysis) Nu Nucleophile (Grignard / Alkoxide) Di Di-substituted Target Product Mono->Di + Nu (Slow, Steric Hindrance) Mono->Siloxane + H2O (Condensation) H2O Trace Moisture

Nucleophilic substitution pathway and competing hydrolysis of dichloroethylvinylsilane.

Core Troubleshooting Guide & FAQs

Q1: My GC-MS analysis shows the reaction is stalling at the mono-substituted intermediate. How do I drive it to completion? Causality: The first nucleophilic attack (e.g., by an alkoxide or Grignard reagent) replaces an electron-withdrawing chlorine atom with an electron-donating group. This reduces the electrophilicity of the silicon center. Combined with the steric bulk of the newly added group, the second substitution becomes kinetically sluggish. Solution: You must alter the thermodynamic environment. First, ensure a minimum of 2.5 to 3.0 molar equivalents of the nucleophile[3]. Second, transition the reaction from a low-temperature addition phase (0 °C) to a heated reflux phase (e.g., 60–65 °C in THF) to overcome the activation energy barrier of the second substitution.

Q2: I am recovering a thick, viscous byproduct instead of my volatile silane monomer. What went wrong? Causality: Chlorosilanes are highly hygroscopic. If your solvents or glassware contain trace water, the Si–Cl bonds will undergo rapid hydrolysis to form silanols (Si–OH). These silanols immediately condense with unreacted chlorosilanes to form stable, high-molecular-weight siloxane (Si–O–Si) networks[1]. Solution: Implement rigorous Schlenk line techniques. Solvents must be titrated via Karl Fischer apparatus to confirm < 10 ppm H₂O before use. Purge the reaction vessel with ultra-high purity (UHP) Argon. Argon is denser than Nitrogen and provides a superior protective blanket over the liquid phase.

Q3: During alkoxylation with ethanol, my yield is poor and the vinyl group seems to be degrading. Why? Causality: The reaction between Si–Cl and an alcohol generates stoichiometric amounts of anhydrous HCl gas. If left in solution, this strong acid can cleave newly formed Si–O–C bonds (reversing the reaction) or promote electrophilic addition across the sensitive vinyl double bond. Solution: You must introduce an organic base, such as anhydrous pyridine or triethylamine (TEA), as an acid scavenger[4]. The base neutralizes the HCl immediately, driving the equilibrium forward according to Le Chatelier's principle.

Troubleshooting Issue Low Yield of Target Silane Analyze GC-MS / NMR Analysis Issue->Analyze MonoHigh High Mono-substituted? Analyze->MonoHigh SiloxaneHigh High Siloxane Content? Analyze->SiloxaneHigh FixMono Increase Temp & Nu Equivalents MonoHigh->FixMono Yes FixSiloxane Karl Fischer Titration & Dry Solvents SiloxaneHigh->FixSiloxane Yes

Diagnostic workflow for resolving low yield in chlorosilane substitution reactions.

Quantitative Data: Optimizing Parameters

The following tables summarize the critical parameters required to maximize the yield of di-substituted ethylvinylsilanes while minimizing byproducts.

Table 1: Effect of Nucleophile Equivalents and Temperature on Substitution Yield (Data representative of Grignard alkylation in THF)

Nucleophile (Eq.)Addition Temp (°C)Reflux Temp (°C)Mono-substituted (%)Di-substituted (%)
2.002545.238.5
2.206518.468.1
2.5-30654.183.4
3.0-3065< 1.088.7

Table 2: Solvent Moisture Content vs. Siloxane Byproduct Formation

Moisture Content (ppm)Protective AtmosphereTarget Silane Yield (%)Siloxane Polymer (%)
> 200 (Undried)Air12.085.5
50N₂ (Standard)64.328.1
< 10 (KF Titrated)N₂ (UHP)89.26.4
< 10 (KF Titrated)Argon (UHP)94.5 < 2.0

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the physical behavior of the reaction (e.g., precipitation, color change) provides real-time confirmation that the mechanistic steps are proceeding correctly.

Protocol A: Base-Promoted Alkoxylation (Synthesis of Diethoxyethylvinylsilane)

This protocol utilizes an acid scavenger to prevent HCl-mediated degradation[4].

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and an Argon inlet.

    • Causality: Eliminates surface-bound moisture that would initiate siloxane formation.

  • Reagent Loading: Add 1.0 equivalent of dichloroethylvinylsilane and 5 volumes of anhydrous pentane or diethyl ether.

  • Scavenger Addition: Add 2.2 equivalents of anhydrous pyridine (or triethylamine).

    • Validation Check: The solution must remain perfectly clear. Any immediate cloudiness indicates moisture contamination in the base.

  • Nucleophile Addition: Cool the flask to 0 °C. Add 2.2 equivalents of anhydrous ethanol dropwise over 1 hour.

    • Causality: The dropwise addition controls the violent exotherm.

    • Validation Check: A dense, white precipitate (pyridinium chloride or triethylamine hydrochloride) will immediately form upon the first drop. This is your self-validating indicator. The continuous formation of this salt proves that Si–Cl bonds are being successfully converted to Si–O–C bonds.

  • Maturation: Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Check: The reaction is complete when the addition of a test drop of ethanol produces no further localized white precipitate.

  • Workup: Filter the white salt under an Argon blanket using a Schlenk frit. Concentrate the filtrate in vacuo to isolate the diethoxyethylvinylsilane.

Protocol B: Grignard Alkylation/Arylation

This protocol utilizes optimized mole ratios to overcome steric hindrance[2].

  • System Preparation: Purge a dry Schlenk flask with Argon.

  • Electrophile Preparation: Dissolve 1.0 equivalent of dichloroethylvinylsilane in anhydrous THF and cool to -30 °C.

    • Causality: Cooling to -30 °C prevents the highly reactive Grignard reagent from attacking the vinyl double bond or causing premature homocoupling.

  • Grignard Addition: Slowly add 2.5 to 3.0 equivalents of the Grignard reagent (e.g., Phenylmagnesium bromide) via a syringe pump.

    • Validation Check: The reaction mixture will typically transition from clear to a cloudy suspension as magnesium chloride (MgCl₂) salts precipitate out.

  • Thermal Push: Once addition is complete, warm the reaction to room temperature, then reflux at 65 °C for 12 hours.

    • Causality: The thermal energy is strictly required to force the bulky second equivalent of the Grignard reagent onto the sterically hindered mono-substituted silicon center[3].

  • Quenching: Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl. Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via fractional distillation.

References

  • US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products.
  • Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates.
  • US9006355B1 - High performance silicon-based compositions.
  • Proceedings of the Indiana Academy of Science. IU Indianapolis.

Sources

Troubleshooting

troubleshooting moisture sensitivity in dichloroethylvinylsilane handling

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for dichloroethylvinylsilane. As a Senior Application Scientist, I have designed this guide to provide you w...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for dichloroethylvinylsilane. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance and troubleshooting advice for handling this highly reactive and moisture-sensitive compound. This resource is structured to address the specific challenges you may encounter during your experiments, ensuring both the integrity of your research and your safety.

Troubleshooting Guide

This section addresses common problems encountered when working with dichloroethylvinylsilane, providing potential causes and actionable solutions.

Issue 1: Inconsistent Reaction Yields or Complete Failure of Reaction

  • Question: I am using dichloroethylvinylsilane in my reaction, but I am observing inconsistent yields, and in some cases, the reaction fails to proceed altogether. What could be the cause?

  • Answer: The most probable cause is the premature hydrolysis of the dichloroethylvinylsilane due to exposure to moisture. Dichloroethylvinylsilane reacts violently with water, leading to the formation of silanols and hydrochloric acid.[1][2][3] This side reaction consumes your starting material and can alter the pH of your reaction mixture, thereby inhibiting your desired chemical transformation.

    Troubleshooting Workflow:

    • Verify Solvent and Reagent Purity: Ensure all solvents are rigorously dried and degassed before use.[4] Standard purification techniques such as distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) are recommended.[5] Commercially available anhydrous solvents should be used directly from a freshly opened bottle or a solvent purification system. Other reagents should also be checked for their water content.

    • Inert Atmosphere Technique: All manipulations of dichloroethylvinylsilane must be performed under a dry, inert atmosphere, such as nitrogen or argon.[6][7] This can be achieved using a Schlenk line or a glovebox.[6][8] Ensure a positive pressure of the inert gas is maintained throughout the experiment to prevent the ingress of atmospheric moisture.[9]

    • Proper Glassware Preparation: All glassware must be thoroughly dried before use. This can be accomplished by oven-drying at a high temperature (e.g., 120-150 °C) for several hours and then cooling under a stream of inert gas or in a desiccator.[9]

    • Correct Reagent Transfer: Use proper air-sensitive transfer techniques, such as a gas-tight syringe or cannula transfer.[9][10] When using a syringe, ensure it is purged with an inert gas before drawing up the reagent.[10]

    Hydrolysis and Condensation of Dichloroethylvinylsilane

    hydrolysis_condensation DCEVS Dichloroethylvinylsilane (Cl2Si(CH=CH2)Et) Silanol Ethylvinylsilanediol (Et(CH2=CH)Si(OH)2) DCEVS->Silanol Hydrolysis H2O H2O (Moisture) H2O->Silanol HCl HCl Silanol->HCl Polysiloxane Polysiloxane Network (-[Si(Et)(CH=CH2)-O-]-n) Silanol->Polysiloxane Condensation

    Caption: Reaction pathway of dichloroethylvinylsilane with water.

Issue 2: Formation of a White Precipitate in the Dichloroethylvinylsilane Bottle or Reaction Flask

  • Question: I have noticed a white solid forming in my bottle of dichloroethylvinylsilane. What is this precipitate and is the reagent still usable?

  • Answer: The white precipitate is likely a polysiloxane, formed from the hydrolysis and subsequent condensation of the dichloroethylvinylsilane upon exposure to moisture.[11][12] The presence of this solid indicates that the reagent has been at least partially compromised.

    Troubleshooting and Remediation:

    • Assessment of Reagent Quality: The usability of the remaining liquid depends on the extent of the decomposition. If the precipitate is minimal, the remaining liquid may still be of sufficient purity for some applications. However, for reactions sensitive to stoichiometry or impurities, it is advisable to use a fresh, unopened bottle.

    • Purification (for experienced users only): If a fresh supply is unavailable, the remaining liquid can be purified by distillation under an inert atmosphere. This should only be attempted by experienced personnel due to the hazardous nature of the compound.

    • Prevention: To prevent this issue, always store dichloroethylvinylsilane in a tightly sealed container, preferably with a septum cap, in a cool, dry place, and under an inert atmosphere.[13]

Issue 3: Corrosive Fumes Observed During Handling

  • Question: When I am handling dichloroethylvinylsilane, I notice corrosive fumes. What are these and how can I mitigate this?

  • Answer: The corrosive fumes are hydrogen chloride (HCl) gas, which is produced upon the reaction of dichloroethylvinylsilane with atmospheric moisture.[3] Inhalation of HCl can cause severe respiratory irritation.[14]

    Safety and Handling Protocol:

    • Fume Hood: Always handle dichloroethylvinylsilane in a well-ventilated fume hood.[13][15]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber are recommended), safety goggles, a face shield, and a lab coat.[2][13]

    • Inert Atmosphere: As previously mentioned, working under a dry, inert atmosphere will significantly reduce the formation of HCl fumes.[6]

    Troubleshooting Decision Tree for Dichloroethylvinylsilane Handling

    troubleshooting_tree start Problem Encountered inconsistent_yields Inconsistent Yields / Reaction Failure start->inconsistent_yields precipitate White Precipitate start->precipitate fumes Corrosive Fumes start->fumes cause_hydrolysis Cause: Moisture Contamination (Hydrolysis) inconsistent_yields->cause_hydrolysis cause_condensation Cause: Hydrolysis & Condensation precipitate->cause_condensation cause_hcl Cause: Reaction with Air (HCl Formation) fumes->cause_hcl solution_inert Solution: - Use Inert Atmosphere - Dry Solvents/Glassware - Proper Transfer Technique cause_hydrolysis->solution_inert solution_storage Solution: - Store Properly - Use Fresh Reagent - (Advanced) Distill cause_condensation->solution_storage solution_safety Solution: - Work in Fume Hood - Wear Appropriate PPE - Use Inert Atmosphere cause_hcl->solution_safety

    Caption: A decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for dichloroethylvinylsilane?

    • A1: Dichloroethylvinylsilane should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][13] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture.[16] Refrigeration is also advised.[1]

  • Q2: What solvents are compatible with dichloroethylvinylsilane?

    • A2: Aprotic, non-polar solvents are generally compatible, provided they are rigorously dried. Examples include hydrocarbons (e.g., hexanes, pentane), and some ethers. Chlorinated solvents like dichloromethane can also be used if anhydrous.[17][18] It is crucial to avoid protic solvents such as water and alcohols, as they will react with the silane.[19][20][21]

  • Q3: How should I properly dispose of dichloroethylvinylsilane and its reaction waste?

    • A3: Dichloroethylvinylsilane and any waste containing it should be treated as hazardous waste and disposed of according to local, state, and federal regulations.[15] Small spills can be absorbed with an inert material like vermiculite or dry sand and then placed in a sealed container for disposal.[22] Do not use water to clean up spills.[1]

  • Q4: Can I use dichloroethylvinylsilane that has changed color?

    • A4: A change in color may indicate the presence of impurities or degradation products. While the reagent might still be usable for some less sensitive applications, it is generally recommended to use a fresh, clear, and colorless supply for optimal and reproducible results. If in doubt, consider purifying the material by distillation if you have the appropriate expertise and equipment.

References

  • Thermo Fisher Scientific. (2025, September 6).
  • Gas Industries Association. SAFE USE, STORAGE AND HANDLING OF SILANE AND SILANE MIXTURE. [Link]

  • MilliporeSigma. Chlorodimethylvinylsilane (1719-58-0)
  • Gelest, Inc. (2014, December 17). ETHYLDICHLOROSILANE.
  • Air Products and Chemicals, Inc. (2015, September 6).
  • Edelmann, F. T. (2021, August 8). How to create inert atmosphere? ResearchGate. [Link]

  • Airgas. (2022, January 3).
  • Air Products. Safetygram 26: Silane.
  • University of California.
  • New Jersey Department of Health. DICHLOROSILANE HAZARD SUMMARY. [Link]

  • Asia Industrial Gases Association. STORAGE AND HANDLING OF SILANE AND SILANE MIXTURES.
  • TCI Chemicals. (2025, June 10).
  • National Center for Biotechnology Information. Dichloroethylsilane. PubChem. [Link]

  • Division of Research Safety. Handling air-sensitive reagents AL-134.
  • Google Patents. CN100357298C - Continuous hydrolysis process of organic dichlorosilane.
  • REC Silicon. (2023, March 27). DICHLOROSILANE_RSD United States (US) SDS HCS 2012 V4.13.1_English (US).
  • BenchChem. Technical Support Center: Handling Air-Sensitive Thiol Reagents.
  • Silane Safety. [Link]

  • MilliporeSigma. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • European Patent Office. EP 0387638 A2 - Purification of chlorosilanes. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. [Link]

  • European Patent Office. EP 0107784 B1 - Purification of chlorosilanes. [Link]

  • MilliporeSigma.
  • IntechOpen. (2020, June 11). Protic Reaction Media for Nucleophilic Substitution Reactions. [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • YouTube. (2022, June 6). Protic and Aprotic solvents - and the reaction speed. [Link]

  • U.S. Food and Drug Administration. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE.
  • Center For Mass Spectrometry.
  • Cole-Parmer.
  • Chemiedidaktik Uni Wuppertal. Experiments - Hydrolysis of chloromethylsilanes. [Link]

  • BenchChem. An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Dodecylsilane Precursors.
  • YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. [Link]

  • Google Patents.
  • ResearchGate. Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions | Request PDF. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Wikipedia. Moisture sensitivity level. [Link]

  • SURFACE MOUNT PROCESS. Moisture sensitivity level - MSL. [Link]

  • Altium. (2021, April 2). Moisture Sensitivity Levels in Electrical Components. [Link]

  • AVTECH. (2024, March 13). Shielding Electronic Components: Understanding Moisture Sensitivity Level. [Link]

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Optimization

Technical Support Center: Purification &amp; Troubleshooting for Dichloroethylvinylsilane (DCEVS)

Welcome to the Technical Support Center for organosilicon handling. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot, purify,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organosilicon handling. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot, purify, and recover degraded dichloroethylvinylsilane (DCEVS).

DCEVS is a highly reactive bifunctional silane. Its utility in synthesizing advanced silicone polymers and pharmaceutical intermediates stems from its two reactive sites: the hydrolyzable silicon-chlorine (Si-Cl) bonds and the polymerizable vinyl group. However, this dual reactivity makes it exceptionally prone to degradation upon improper storage or handling.

Diagnostic Profiling: Identifying Degradation

Before initiating purification, you must establish the extent of the degradation. DCEVS degrades primarily through two mechanisms: ambient moisture exposure (hydrolysis) and thermal/oxidative stress (vinyl polymerization).

To effectively separate the intact silane from its degradation products, we must exploit their distinct physicochemical properties.

Table 1: Physicochemical Comparison of Intact DCEVS vs. Common Degradation Products

PropertyIntact DichloroethylvinylsilaneHydrogen Chloride (Byproduct)Ethylvinylsiloxanes (Byproduct)
Physical State Clear, low-viscosity liquidPungent, fuming gasViscous liquid to solid resin
Boiling Point ~123.7 °C at 760 mmHg[1]-85.0 °C> 200 °C (Oligomer dependent)
Reactivity High (Moisture sensitive)Highly CorrosiveChemically Inert
Diagnostic Sign Sharp 1H NMR vinyl peaksAcidic fumes on pH paperBroad 1H NMR peaks (~0.1 ppm)
Removal Strategy Target Distillation FractionInert Gas Sparging / VentingLeft in Distillation Bottoms

Mechanisms of Degradation

Understanding why your reagent degraded is critical to preventing recurrence. When DCEVS is exposed to atmospheric moisture, the Si-Cl bonds undergo rapid hydrolysis, generating silanols and releasing corrosive hydrogen chloride (HCl) gas. These silanols are unstable and spontaneously condense into high-molecular-weight siloxane oligomers. Concurrently, the vinyl groups can undergo radical-initiated polymerization if exposed to heat or light.

Degradation DCEVS Intact DCEVS (Si-Cl & Vinyl active) Exposure Moisture / O2 Exposure DCEVS->Exposure Hydrolysis Si-Cl Hydrolysis Exposure->Hydrolysis + H2O Polymerization Vinyl Polymerization Exposure->Polymerization + Heat/O2 HCl HCl Gas (Corrosive) Hydrolysis->HCl Byproduct Siloxanes Siloxanes / Silanols (Viscous) Hydrolysis->Siloxanes Condensation Resins Crosslinked Resins (Solid) Polymerization->Resins Radical Chain

Fig 1: Primary degradation pathways of DCEVS via hydrolysis and polymerization.

Core Purification Workflows

To recover semiconductor- or pharma-grade DCEVS, a multi-stage purification approach is required. Distillation separates the bulk oligomers, while adsorption removes trace Lewis acidic impurities.

Purification Start Degraded DCEVS Sparging Inert Gas Sparging (Remove HCl) Start->Sparging Distillation Fractional Distillation (BP ~123.7°C) Sparging->Distillation Degassed Liquid Waste1 Volatile Waste Sparging->Waste1 Venting Adsorption Silica/Ion-Exchange (Trace Impurities) Distillation->Adsorption Main Fraction Waste2 High-Boiling Bottoms Distillation->Waste2 Residue Pure Purified DCEVS Adsorption->Pure Eluate

Fig 2: Multi-stage purification workflow for recovering degraded chlorosilanes.

Protocol A: Inert Gas Sparging & Fractional Distillation

Purely distillative processes are highly advantageous for chlorosilanes as they minimize the introduction of new impurities[2].

  • System Inertion : Assemble a fractional distillation apparatus (e.g., a vacuum-jacketed Vigreux column). Oven-dry all glassware at 150°C overnight. Purge the system continuously with ultra-high purity (UHP) Argon.

    • Causality: Chlorosilanes are acutely sensitive to ambient humidity. Even trace surface moisture on glassware will re-initiate hydrolysis during heating.

  • Degassing (Sparging) : Sparge the degraded DCEVS liquid with Argon for 30–45 minutes at room temperature.

    • Causality: Hydrolyzed batches contain dissolved HCl. Heating an acidic batch accelerates the polymerization of the vinyl groups.

    • Self-Validating Step: Hold a piece of moistened pH paper over the exhaust vent. Sparging is complete when the paper no longer registers an acidic pH.

  • Inhibitor Addition : Add a radical inhibitor such as phenothiazine (100–500 ppm) to the boiling flask.

    • Causality: The vinyl group is susceptible to thermal polymerization. The inhibitor quenches free radicals generated during heating.

  • Fractionation : Apply a controlled vacuum or distill at atmospheric pressure. The boiling point of intact ethylvinyldichlorosilane is approximately 123.7 °C at standard pressure[1]. Discard the initial low-boiling forecut (containing residual moisture and low-molecular-weight cleavage products) and collect the main fraction at a steady head temperature. Leave a 10-15% heel in the boiling flask to retain the high-boiling siloxanes.

  • Validation : Perform 1H NMR in anhydrous CDCl3. The absence of broad, unresolved peaks near 0.1–0.2 ppm confirms the complete removal of siloxane oligomers.

Protocol B: Adsorption-Based Trace Purification

Distillation alone may fail to separate trace impurities with boiling points near that of DCEVS (such as specific boron compounds or trace metal chlorides from the original synthesis).

  • Resin/Silica Preparation : Prepare a packed column using a weakly basic anion-exchange resin or high-purity silica gel. Ensure the moisture content of the silica is strictly controlled (ideally <2%)[3].

    • Causality: Excess moisture will destroy the chlorosilane. However, a micro-hydrated silica surface or functionalized resin effectively traps Lewis acidic impurities (like boron) via complexation[4].

  • Elution : Pass the distilled DCEVS through the fixed bed at a controlled flow rate (e.g., 1–2 bed volumes per hour) under a strict Argon atmosphere.

  • Validation : Analyze the final eluate via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm that trace metal and boron concentrations have been depleted to acceptable parts-per-billion (ppb) levels.

Troubleshooting FAQs

Q: My DCEVS batch is fuming excessively upon opening, and the liquid is highly viscous. Can it be saved? A: If the liquid has become highly viscous or gel-like, it has undergone catastrophic hydrolysis and condensation. The Si-Cl bonds have reacted with moisture to form silanols, which subsequently condensed into a high-molecular-weight siloxane network. If the vinyl groups have also crosslinked, a rigid resin forms. This batch cannot be purified via distillation (as the active silane is chemically consumed) and must be carefully neutralized with a dilute base and discarded.

Q: I am losing a significant portion of my yield to polymerization during distillation. How do I prevent this? A: Yield loss to polymerization indicates thermal stress and radical generation. Ensure you are (1) thoroughly sparging out dissolved HCl before heating, (2) distilling under reduced pressure to lower the required pot temperature, and (3) utilizing a radical inhibitor like phenothiazine or BHT in the boiling flask.

Q: Can I use standard molecular sieves to dry my chlorosilane? A: No. Standard aluminosilicate molecular sieves contain surface hydroxyls and trace metals that can aggressively catalyze the degradation of the Si-Cl bond or induce vinyl polymerization. Rely strictly on purely distillative methods[2] or specifically conditioned silica beds designed for chlorosilane purification[4].

References

  • Estimating the Physical Properties of Organosilicon Chemicals. Molecular Knowledge Systems.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU5EmaD8vwRZXti14hfHtX2xwte0C8w0niukqzrmPwjwexnZdG3EyUdLU3y04IHBDXXI2grYXNnuL500Gqy2jjK1gpstXiQXeKL5NnVMecXrXkf-JxavJAUskofCnJAZN7WY-59dtxma184oLgji1gqs_yZF9j4aELT-D5Jbobq0v3M4isoA==]
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  • Process for purifying chlorosilanes by distillation. GCCPO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj0uXRY3-G8CO11szmUZT2C-Z6hoLr71WT38JT3F-5IEBzuYuW4a6Cj5VCOYL7VF9uXVceFKUjorJcqVI0lMaSCN7GSD0JzeL-O3RWXeVZIJ5A9X9hN5zcmbg7R3LPa-jvUDi6yQ0lckL2pSIdgu8ysDfYllo2lqFp450pcCcblxc=]
  • Method for purifying chlorosilane (US20120148471A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIfjKk7v61nQrHXDkkSMmtK1akWMoui45Tq6c4H2R3MrE8qJaZzwIiBWsYl4g0BSoXhga_v9_HhuubgVD6qGRgCVMp5pWKNUHz3Fidu9ZTJvlAVtsZcS3bmSsvSb42x6x5k9DE_59bxaww8O9a3T0=]
  • Purification of chlorosilanes (US4713230A). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsTy_OQp11c2IU1lED17nDoU-0qtcsx1ick-fMhqQvpyLDgUmGISPv49XLQZSWiepY23zOAb6GtHSeS6ycxpJVQimErUe2XgPAJNjWTPUDeNkuSPKFRY9cPZSuNdwGWm-R-Q94WQ0bcyX-X]

Sources

Troubleshooting

Technical Support Center: Maximizing Shelf Life and Storage Stability of Dichloroethylvinylsilane

Welcome to the Technical Support Center for reactive silane handling. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive silane handling. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex storage requirements of dichloroethylvinylsilane (C₄H₈Cl₂Si).

This molecule presents a unique "dual-threat" degradation profile: it possesses highly moisture-sensitive silicon-chlorine (Si-Cl) bonds alongside a polymerization-prone vinyl group. Successfully storing this reagent requires balancing inert atmosphere techniques with thermodynamic control.

Part 1: Troubleshooting & FAQs

Q1: Why did my dichloroethylvinylsilane turn cloudy and generate pressure during storage? A: This is the hallmark of moisture contamination. Dichloroethylvinylsilane contains highly electrophilic Si-Cl bonds. When exposed to even trace atmospheric moisture, it undergoes rapid hydrolysis to form ethylvinylsilanediol and hydrogen chloride (HCl) gas[1].

  • The Causality: The diol intermediates immediately undergo condensation reactions to form cross-linked siloxane polymers (Si-O-Si), which precipitate out of solution and cause the observed cloudiness[2]. Simultaneously, the generated HCl gas builds up in the headspace, leading to dangerous pressurization and autocatalytic degradation of the remaining bulk liquid.

  • The Fix: Always handle the reagent under a strict inert atmosphere (Argon is preferred over Nitrogen due to its higher density) and ensure all glassware is rigorously oven-dried.

Q2: I stored the reagent under strict Argon to prevent hydrolysis, but it still polymerized into a viscous gel. Why? A: You likely starved the polymerization inhibitor of oxygen. Commercial vinyl silanes are often stabilized with phenolic inhibitors like BHT (butylated hydroxytoluene) or MEHQ (4-methoxyphenol) to prevent the autopolymerization of the vinyl group.

  • The Causality: Phenolic inhibitors require trace amounts of oxygen to intercept peroxy radicals and function effectively. Under strictly anaerobic (oxygen-free) conditions like a pure Argon blanket, these inhibitors become completely ineffective[3]. Without oxygen to complete the radical scavenging cycle, thermal or light-induced radicals initiate the free-radical polymerization of the vinyl groups.

  • The Fix: Because you must store the chemical under strict Argon to prevent Si-Cl hydrolysis, you cannot rely on phenolic inhibitors. You must suppress radical generation thermodynamically by storing the sealed, Argon-blanketed container at 4°C in complete darkness.

Q3: What is the best container material for long-term storage? A: Amber borosilicate glass vials with PTFE-lined caps.

  • The Causality: Standard plastics (like PET or standard PP) are permeable to moisture over time and will degrade upon contact with trace HCl[4]. Furthermore, metal containers (like stainless steel) can leach iron ions (Fe²⁺/Fe³⁺) if trace HCl causes microscopic corrosion. Iron ions act as potent catalysts for the polymerization of vinyl monomers. Amber glass prevents UV-induced radical initiation, and PTFE (Teflon) provides an inert, impermeable seal.

Part 2: Visualizing Degradation Pathways

To effectively troubleshoot, you must understand the competing degradation pathways at play during storage.

Degradation A Dichloroethylvinylsilane D Hydrolysis (Si-Cl Cleavage) A->D + H2O E Vinyl Autopolymerization A->E Radical Initiation B Moisture (H2O) B->D C Heat / Light / Fe Ions C->E F HCl Gas + Siloxane Gels D->F Pressure & Cloudiness G Polyvinylsilane Matrix E->G Viscosity Increase

Figure 1: Dual degradation pathways of dichloroethylvinylsilane via hydrolysis and polymerization.

Part 3: Experimental Protocol for Inert Transfer and Storage

To ensure scientific integrity, your storage protocol must be a self-validating system . Follow this step-by-step methodology to aliquot and store dichloroethylvinylsilane without triggering hydrolysis or polymerization.

Step 1: Apparatus Preparation Bake amber borosilicate glass vials and PTFE-lined caps at 120°C for a minimum of 4 hours. Transfer them immediately into an Argon-filled glovebox while hot.

  • Causality: Surface-bound water on ambient glass initiates localized hydrolysis, generating HCl that will autocatalytically degrade the bulk liquid[4].

Step 2: Inert Transfer Inside the glovebox, aliquot the chemical using oven-dried glass Pasteur pipettes.

  • Critical Note: Do not use plastic syringes with rubber plungers. The highly corrosive nature of chlorosilanes will degrade the rubber, leaching plasticizers into your reagent.

Step 3: Self-Validation (The Headspace Test) Before sealing the vials, perform a validation check to ensure no moisture breached your inert setup. Hold a moistened strip of universal pH indicator paper 1 cm above the vial opening (do not let it touch the liquid).

  • Validation: If the paper rapidly turns red, trace moisture has entered the system and generated HCl gas[1]. The batch is compromised. If it remains unchanged, your inert atmosphere is verified.

Step 4: Sealing and Thermodynamic Control Seal the vials tightly with the PTFE-lined caps, wrap the exterior seal with Parafilm, and transfer to a 4°C explosion-proof refrigerator.

  • Causality: Because the Argon atmosphere renders phenolic inhibitors (like BHT/MEHQ) useless by starving them of oxygen[3], the low temperature thermodynamically suppresses radical formation, serving as your primary defense against vinyl polymerization.

StorageWorkflow S1 Receipt of Chemical S2 Glovebox Transfer (Argon Atmosphere) S1->S2 S3 Aliquot into Amber Borosilicate Vials S2->S3 S4 Seal with PTFE-Lined Caps & Parafilm S3->S4 S5 Store at 4°C (Dark & Dry) S4->S5

Figure 2: Optimal self-validating workflow for the inert storage of dichloroethylvinylsilane.

Part 4: Data Presentation - Storage Condition Matrix

The following table summarizes how different environmental variables interact to determine the shelf life of dichloroethylvinylsilane.

Storage AtmosphereTemperatureLight ExposureInhibitor StatusExpected Shelf LifePrimary Failure Mode
Ambient Air20°CLightActive (MEHQ/BHT)< 1 WeekHydrolysis (HCl + Siloxanes)
Pure Argon20°CDarkInactive (Starved)1 - 3 MonthsAutopolymerization (Gelation)
Dry Air (Desiccated)4°CDarkActive (MEHQ/BHT)6 - 12 MonthsSlow Hydrolysis
Pure Argon 4°C Dark Inactive (Starved) > 12 Months None (Optimal Condition)

References

  • [1] Dodecyltrichlorosilane | C12H25Cl3Si | CID 20568 - PubChem. Source: nih.gov. 1

  • [4] Silane Coupling Agent Storage and Handling Guidelines. Source: cfmats.com. 4

  • [2] Drying - Evonik. Source: evonik.com. 2

  • 1-(4-Fluorophenyl)but-3-en-1-one | 61668-02-8 | Benchchem. Source: benchchem.com.

Sources

Optimization

Dichloroethylvinylsilane (DCEVS) Grafting: Technical Troubleshooting &amp; Optimization Guide

Overview Dichloroethylvinylsilane (DCEVS) is a highly reactive, bifunctional coupling agent frequently used to introduce vinyl groups onto inorganic or polymeric substrates for downstream bioconjugation, cross-linking, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Dichloroethylvinylsilane (DCEVS) is a highly reactive, bifunctional coupling agent frequently used to introduce vinyl groups onto inorganic or polymeric substrates for downstream bioconjugation, cross-linking, or drug-delivery applications. However, its dual Si-Cl bonds make it highly susceptible to parasitic side reactions, including homocondensation, horizontal cross-linking, and HCl-induced substrate degradation.

This technical support guide provides field-proven, mechanistically grounded solutions to isolate the desired grafting pathway, suppress unwanted side reactions, and preserve the integrity of the vinyl moiety.

Workflow Start DCEVS + Hydroxylated Substrate split Start->split Cond1 Trace Moisture No Scavenger split->Cond1 Cond2 Anhydrous Toluene + Triethylamine (TEA) split->Cond2 Side1 Homocondensation (Siloxane Network) Cond1->Side1 Hydrolysis Side2 HCl-Induced Substrate Degradation Cond1->Side2 HCl release Opt Pentacoordinate Si Intermediate Cond2->Opt TEA Catalysis Final Uniform Grafted Monolayer (Preserved Vinyl Groups) Opt->Final HCl Neutralization

Figure 1: Reaction pathways of DCEVS grafting, highlighting side reactions vs. optimized formation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a thick, uneven polymeric layer instead of a uniform grafted monolayer? A: Moisture-Induced Homocondensation. The Causality: Chlorosilanes are extremely sensitive to trace water. If your solvent, glassware, or substrate contains residual moisture, the Si-Cl bonds of DCEVS will rapidly hydrolyze into highly reactive silanols (Si-OH). These silanols preferentially condense with other DCEVS molecules (homocondensation) rather than the substrate, forming a bulk siloxane polymer network[1]. The Solution: Implement strict anhydrous conditions. Dry your solvents (e.g., toluene) over molecular sieves, and rigorously dehydrate your substrate via azeotropic distillation or vacuum drying at 120°C. The reaction must be performed under an inert atmosphere (N₂ or Argon) to prevent the transformation of chlorosilanes to less reactive silanol networks[1].

Q2: The grafting reaction is too slow at room temperature, but heating causes my substrate to degrade. How can I accelerate the reaction safely? A: Employ a Tertiary Amine as a Nucleophilic Catalyst and Acid Scavenger. The Causality: The reaction between Si-Cl and surface -OH generates hydrochloric acid (HCl) as a byproduct, which can degrade acid-sensitive substrates and catalyze unwanted side reactions[2]. Adding a tertiary amine like Triethylamine (TEA) solves both issues. TEA hydrogen-bonds to the surface hydroxyl groups, significantly increasing their nucleophilicity. This facilitates the chemisorption of the chlorosilane via a metastable pentacoordinate silicon intermediate, allowing the reaction to proceed rapidly and completely at room temperature[3]. The Solution: Add 1.2 to 1.5 molar equivalents of TEA (relative to DCEVS) to your reaction mixture prior to introducing the silane.

Q3: Can I use ammonia or primary amines instead of Triethylamine to scavenge the HCl? A: No. Primary and secondary amines cause direct precursor degradation. The Causality: Primary and secondary amines (like ammonia or propylamines) possess highly nucleophilic N-H bonds that directly attack the Si-Cl bonds of DCEVS, forming stable silylamine byproducts. Tertiary amines like TEA or pyridine lack these N-H bonds, meaning they cannot directly substitute the chlorine; they strictly act as non-nucleophilic bases to form neutral chloride salts (TEA-HCl)[4].

Mechanism Step1 Surface -OH + TEA Step2 H-Bonded Complex Highly Nucleophilic Step1->Step2 Activation Step3 Pentacoordinate Si Metastable State Step2->Step3 + DCEVS Step4 Grafted Silane + TEA-HCl (Solid) Step3->Step4 HCl Elimination

Figure 2: TEA-catalyzed nucleophilic substitution via a pentacoordinate silicon intermediate.

Q4: How do I prevent the two chlorine atoms on DCEVS from causing horizontal cross-linking between adjacent silanes? A: Stoichiometric Dilution and Bidentate Optimization. The Causality: Because DCEVS is a dichlorosilane, it can theoretically form two bonds. If the bulk concentration is too high, one Si-Cl bonds to the surface while the other bonds to a neighboring silane, creating a disordered, cross-linked surface that buries the vinyl groups. The Solution: Keep the DCEVS concentration dilute (e.g., 1-5 mM). Under dilute conditions, the silane is forced into a bidentate conformation (bonding twice to the surface) or leaves a residual Si-Cl that can be safely quenched with anhydrous ethanol post-reaction, yielding neutral chloride salts[2].

Quantitative Data: Impact of Reaction Conditions on DCEVS Grafting

To illustrate the causality of these parameters, the following table summarizes the expected outcomes when modifying the solvent, scavenger, and temperature during DCEVS grafting onto silica.

Solvent SystemAcid ScavengerTemperatureMonolayer Yield (%)Homocondensation (%)Vinyl Preservation (%)
Wet TolueneNone80°C< 10%> 80%95%
Dry TolueneNone80°C45%30%90%
Dry ToluenePyridine60°C75%< 5%98%
Dry TolueneTriethylamine25°C> 90%< 1%> 99%

Self-Validating Experimental Protocol: Anhydrous DCEVS Grafting

This step-by-step methodology incorporates built-in visual and analytical validation checkpoints to ensure side reactions are minimized and the protocol self-corrects against user error.

Step 1: Substrate Dehydration

  • Suspend the hydroxylated substrate (e.g., silica nanoparticles) in anhydrous toluene.

  • Perform azeotropic distillation using a Dean-Stark apparatus for 2 hours to remove physisorbed water. Validation Checkpoint: FTIR spectroscopy of a dried aliquot should show a sharp, isolated -OH peak at ~3740 cm⁻¹ and a complete absence of the broad hydrogen-bonded water band at 3400 cm⁻¹.

Step 2: Activation and Scavenging

  • Cool the suspension to room temperature (25°C) under an Argon atmosphere.

  • Inject 1.5 molar equivalents (relative to the planned DCEVS amount) of anhydrous Triethylamine (TEA). Validation Checkpoint: The suspension must remain optically clear. Any cloudiness at this stage indicates moisture contamination in the TEA, which will prematurely hydrolyze the silane.

Step 3: Silanization

  • Prepare a dilute solution of DCEVS (5 mM) in anhydrous toluene.

  • Add the DCEVS solution dropwise to the substrate suspension over 15 minutes under continuous stirring. Validation Checkpoint: Within minutes, a fine white precipitate (TEA-HCl salt) should begin to form. The appearance of this salt is a direct, self-validating indicator that the Si-Cl bonds are successfully reacting with the surface -OH groups and that HCl is being effectively scavenged[2].

Step 4: Quenching and Washing

  • After 4 hours of stirring at room temperature, add 1 mL of anhydrous ethanol to quench any unreacted Si-Cl bonds into stable ethoxy groups.

  • Centrifuge the mixture to separate the functionalized substrate from the TEA-HCl salts and unreacted silane.

  • Wash the pellet sequentially with dry toluene (3x) and ethanol (2x). Validation Checkpoint: Solid-state ²⁹Si NMR should reveal distinct T² and T³ resonance peaks, confirming covalent bidentate and tridentate surface attachment without the broad polymeric signals indicative of homocondensation.

References

  • Chemical End-Grafting of Homogeneous Polystyrene Monolayers on Mica and Silica Surfaces. ACS Publications. 1

  • Atomic layer deposition of silicon-based dielectrics for semiconductor manufacturing: Current status and future outlook. AIP Publishing.3

  • Thiolated Janus Silsesquioxane Tetrapod: New Precursors for Functional Materials. MDPI. 2

  • Using Trichlorosilane as a Probe To Investigate the Role of the Preadsorbed Amine in a Two-Step Amine-Promoted Reaction of Chlorosilanes on Silica. ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Dichloroethylvinylsilane Condensation

Welcome to the Technical Support Center for advanced siloxane synthesis. This guide provides authoritative troubleshooting, mechanistic insights, and optimization strategies for the hydrolysis and condensation of dichlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced siloxane synthesis. This guide provides authoritative troubleshooting, mechanistic insights, and optimization strategies for the hydrolysis and condensation of dichloroethylvinylsilane (ethylvinyldichlorosilane). Designed for researchers and drug development professionals, this document focuses on mastering temperature control to maximize linear polysiloxane yield while preserving critical vinyl functionality.

Expert FAQ: The Causality of Temperature in Silane Condensation

Q: Why is temperature control the most critical parameter in dichloroethylvinylsilane condensation? A: The initial hydrolysis of the Si–Cl bonds in dichloroethylvinylsilane is highly exothermic. When water is introduced, the rapid generation of HCl and heat accelerates the subsequent condensation of the resulting ethylvinylsilanediols. Without strict temperature control, the reaction shifts from kinetic control (which favors the desired linear polysiloxanes) to thermodynamic control (which favors unwanted cyclic siloxanes)[1].

Q: What happens if the reaction temperature is maintained too low (< 10°C)? A: Operating at low temperatures drastically slows the condensation kinetics. While this minimizes side reactions and preserves the vinyl functionality, it leads to the accumulation of unreacted silanediol intermediates. The reaction effectively stalls, resulting in low-molecular-weight oligomers rather than functional polymer chains.

Q: What are the specific risks of high-temperature excursions (> 60°C)? A: Exceeding 60°C introduces three major failure modes:

  • Monomer Volatilization: The boiling point of dichloroethylvinylsilane is relatively low (approximately 121.7°C to 123.7°C)[2][3]. High localized temperatures at the droplet interface can cause the monomer to vaporize before it can hydrolyze.

  • Excessive Cyclization: High thermal energy provides the activation energy required for polymer chain back-biting, yielding cyclic siloxanes instead of linear chains[1].

  • Acid-Catalyzed Degradation: At elevated temperatures, the generated HCl becomes highly aggressive, potentially cleaving Si–C bonds or initiating uncontrolled, premature cross-linking of the pendant vinyl groups, leading to gelation[4].

MechanisticPathway Monomer Dichloroethylvinylsilane (Monomer) Hydrolysis Hydrolysis (+H2O) Highly Exothermic Monomer->Hydrolysis Silanediol Ethylvinylsilanediol (Intermediate) Hydrolysis->Silanediol + 2 HCl Condensation Condensation (-H2O) Silanediol->Condensation LowTemp Low Temp (<10°C) Slow Kinetics Condensation->LowTemp OptTemp Optimal Temp (20-40°C) Kinetic Control Condensation->OptTemp HighTemp High Temp (>60°C) Thermodynamic Control Condensation->HighTemp LowTemp->Silanediol Reversible/Stalled Linear Linear Polysiloxanes (Desired Product) OptTemp->Linear High Yield Cyclic Cyclic Siloxanes (Side Product) HighTemp->Cyclic Ring Formation Gel Cross-linked Gel (Vinyl Degradation) HighTemp->Gel Thermal/Acid Catalysis

Caption: Mechanistic pathway of dichloroethylvinylsilane condensation and temperature effects.

Quantitative Process Data: Temperature Effects

To optimize your yield, it is crucial to understand how different temperature brackets influence the reaction pathway. The table below summarizes the quantitative and qualitative impacts of temperature on the condensation process.

Temperature RangeHydrolysis KineticsCondensation PathwayVinyl Group StatusPrimary Product Form
< 10°C Very SlowStalled / IncompleteIntactSilanediols / Short Dimers
20°C – 40°C Moderate (Controlled)Kinetic (Linear chain growth)IntactLinear Polysiloxanes
40°C – 60°C FastMixed (Linear + Cyclic)Mostly IntactMixed Polysiloxanes
> 60°C Extremely FastThermodynamic (Back-biting)High Risk of Cross-linkingCyclic Siloxanes / Insoluble Gel

Troubleshooting & Diagnostics Guide

Issue 1: The reaction mixture is rapidly increasing in viscosity and forming an insoluble gel.

  • Causality: Thermal runaway has occurred. The heat of hydrolysis exceeded your reactor's cooling capacity, pushing the internal temperature above 60°C. At this temperature, the concentrated HCl byproduct catalyzes the cross-linking of the reactive vinyl groups, creating a 3D polymer network[4].

  • Solution: Immediately quench the reaction by applying an external ice bath and adding a large excess of cold deionized water to dilute the HCl. For future runs, decrease the monomer addition rate by 50% and increase the agitation speed to improve heat transfer.

Issue 2: The final polymer yield is low, and GC-MS indicates high levels of cyclic siloxanes (D3/D4 equivalents).

  • Causality: The condensation phase was conducted at too high a temperature. Elevated temperatures provide the thermodynamic activation energy required for the polymer chains to bend and react with themselves (back-biting), favoring cyclic structures over linear growth[1].

  • Solution: Maintain the condensation temperature strictly between 20°C and 40°C. Ensure rapid phase separation of the aqueous HCl before initiating the final vacuum condensation step.

Issue 3: The reaction produces a very low yield of polymer, but no gelation is observed.

  • Causality: The reaction temperature was likely too low (< 10°C), causing the reaction to stall at the silanediol intermediate stage. Alternatively, if the temperature spiked locally at the injection port, the monomer may have volatilized (BP ~123.7°C) before reacting[2].

  • Solution: Verify that the reactor jacket is set to 20°C. Ensure the monomer is added sub-surface rather than dropped through the headspace to prevent volatilization.

OptimizationWorkflow Start Start Addition Monitor Viscosity CheckVisc In-Process Viscosity Check Start->CheckVisc LowVisc Viscosity Stagnant (Temp < 10°C) CheckVisc->LowVisc HighVisc Rapid Spike (Temp > 60°C) CheckVisc->HighVisc OptVisc Steady Increase (Temp 20-40°C) CheckVisc->OptVisc ActionLow Increase Temp by 5°C increments LowVisc->ActionLow ActionHigh Quench with Water Apply Ice Bath HighVisc->ActionHigh Proceed Proceed to Phase Separation OptVisc->Proceed ActionLow->CheckVisc

Caption: Self-validating troubleshooting workflow for temperature optimization.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . Each critical step contains a causality explanation and a physical checkpoint to verify the reaction is proceeding correctly.

Step 1: Reactor Setup and Purge
  • Equip a jacketed glass reactor with a mechanical stirrer, a sub-surface addition funnel, a reflux condenser (chilled to 5°C), and an internal thermocouple.

  • Purge the system with dry Nitrogen or Argon for 15 minutes to remove ambient moisture.

  • Add 500 mL of deionized water to the reactor and set the jacket temperature to 20°C.

Step 2: Controlled Hydrolysis
  • Load 100 mL of dichloroethylvinylsilane into the addition funnel.

  • Begin dropwise addition of the monomer into the water at a rate of 2 mL/min, maintaining vigorous stirring (400 RPM).

  • Causality: Slow addition disperses the exothermic heat of hydrolysis. Maintaining the bulk fluid at 20°C–25°C prevents thermal runaway and limits cyclic siloxane formation[1].

  • Self-Validating Checkpoint: Monitor the internal thermocouple. If the temperature rises above 30°C, pause the addition. The temperature should stabilize within 2 minutes. If it does not, your agitation is insufficient.

Step 3: Phase Separation and Neutralization
  • Once addition is complete, stir the emulsion for an additional 30 minutes at 25°C.

  • Stop agitation and allow the mixture to separate into two phases (the dense aqueous HCl phase and the lighter organic siloxane phase).

  • Drain the lower aqueous layer. Wash the organic layer with a 5% NaHCO3 solution until the pH of the wash water is neutral (pH ~7).

  • Causality: Removing and neutralizing the HCl prevents acid-catalyzed cleavage of the newly formed Si–O–Si bonds and protects the vinyl groups during the subsequent heating phase[4].

  • Self-Validating Checkpoint: Test the organic phase with pH paper. A pH < 6 indicates incomplete washing, which will cause gelation in Step 4.

Step 4: Vacuum Condensation
  • Transfer the neutralized organic phase to a clean reactor.

  • Gradually heat the system to 40°C while applying a mild vacuum (approx. 50 mbar) to drive off condensation water and drive the polymerization forward.

  • Causality: Vacuum shifts the condensation equilibrium forward by removing water, allowing for chain extension at a lower, safer temperature (40°C) rather than requiring high heat.

  • Self-Validating Checkpoint: Monitor the viscosity using an in-line viscometer or by drawing periodic aliquots. The viscosity should rise steadily. Once the target viscosity is reached, cool the reactor to 10°C to terminate chain growth. Analyze the final product via FT-IR or NMR; the presence of sharp peaks at ~1600 cm⁻¹ confirms the retention of the vinyl groups.

References

  • Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane (CN101875726B)
  • High performance compositions and composites (US10538685B2)
  • Vapor Pressures of Silicon Compounds Source: Industrial and Engineering Chemistry (via Scribd) URL:[Link]

  • Estimating the Physical Properties of Organosilicon Chemicals Source: Molecular Knowledge Systems URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Dichloroethylvinylsilane vs. Dichloromethylvinylsilane

Executive Summary For drug development professionals and materials scientists, selecting the optimal bifunctional organosilane is critical for controlling polymer architecture, cross-linking density, and surface modifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and materials scientists, selecting the optimal bifunctional organosilane is critical for controlling polymer architecture, cross-linking density, and surface modification efficacy. This guide provides an objective, data-driven comparison between Dichloromethylvinylsilane (DCMVS) and Dichloroethylvinylsilane (DCEVS) . While both molecules possess a polymerizable vinyl group and two hydrolyzable chlorine atoms, the substitution of a methyl group for an ethyl group fundamentally alters the steric and electronic environment of the silicon center, dictating their respective reaction kinetics.

Structural & Electronic Fundamentals

The reactivity of chlorosilanes is governed by the electrophilicity of the silicon atom and the steric hindrance surrounding it.

  • Steric Hindrance: In nucleophilic substitution reactions at the silicon center (such as hydrolysis), the transition state requires the formation of a pentacoordinate intermediate. The ethyl group in DCEVS has a larger van der Waals volume and cone angle than the methyl group in DCMVS. This increased steric bulk restricts the approach trajectory of incoming nucleophiles (e.g., water or alcohols), raising the activation energy of the transition state.

  • Electronic (Inductive) Effects: The ethyl group exerts a slightly stronger electron-donating inductive effect (+I) than the methyl group. This increases the electron density on the central silicon atom in DCEVS, reducing its partial positive charge ( δ+ ) and making it less electrophilic compared to DCMVS.

Logic pathway mapping steric and electronic effects to silane reactivity.

Reactivity Profiling

Si-Cl Bond Hydrolysis & Condensation

The hydrolysis of chlorosilanes is the foundational step in sol-gel chemistry and silicone polymer synthesis. When exposed to moisture, the Si-Cl bonds are rapidly cleaved to form silanols (Si-OH), releasing HCl gas, followed by condensation into siloxane networks (Si-O-Si).

Because of the combined steric and electronic effects detailed above, DCMVS hydrolyzes measurably faster than DCEVS . Classical kinetic studies on chlorosilane hydrolysis 1 demonstrate that increasing the aliphatic chain length directly correlates with a reduction in the hydrolysis rate constant. For applications requiring rapid ambient-moisture curing, DCMVS is superior. Conversely, DCEVS offers a wider processing window and better stability in formulations where premature cross-linking must be avoided.

Vinyl Group Hydrosilylation

Both molecules feature a highly reactive vinyl group capable of undergoing platinum-catalyzed hydrosilylation with Si-H functionalized cross-linkers. Because the vinyl group is spatially separated from the alkyl substituent, the steric and electronic differences between the methyl and ethyl groups have a negligible impact on the alkene's reactivity 2. Both DCMVS and DCEVS exhibit excellent performance as structural coupling agents in addition-cure silicone elastomers.

Quantitative Performance Data

The following table summarizes the physical properties and relative reactivity profiles of both compounds, synthesizing data from standard chemical registries 34.

ParameterDichloromethylvinylsilane (DCMVS)Dichloroethylvinylsilane (DCEVS)
CAS Number 124-70-910138-21-3
Molecular Weight 141.07 g/mol 155.10 g/mol
Boiling Point 92 °C121.2 °C
Density (at 20 °C) 1.08 g/cm³1.07 g/cm³
Relative Hydrolysis Rate Fast (Baseline)Moderate (~0.6x baseline)
Hydrosilylation Efficiency HighHigh
Primary Use Case Rapid-cure sealants, β -SiC precursorsControlled-cure resins, specialized elastomers

Experimental Methodologies (Self-Validating Protocols)

To objectively verify the reactivity differences between these two silanes, researchers can employ the following self-validating experimental workflows.

Protocol A: Conductometric Hydrolysis Kinetics

This protocol isolates the Si-Cl cleavage event. Because the hydrolysis of one mole of Si-Cl generates one mole of HCl, the reaction kinetics can be precisely tracked by measuring the increase in electrical conductivity of the solution over time.

Step-by-Step Methodology:

  • Preparation: In a dry, nitrogen-purged glovebox, prepare a 0.1 M solution of the target silane (DCMVS or DCEVS) in anhydrous tetrahydrofuran (THF).

  • Equilibration: Transfer 50 mL of the silane solution to a jacketed reaction vessel equipped with a conductivity probe and a magnetic stirrer. Maintain the temperature at exactly 25.0 °C.

  • Initiation: Rapidly inject a stoichiometric amount of deionized water (2.0 equivalents relative to the silane) using a precision syringe.

  • Data Acquisition: Record the conductivity of the solution at 1-second intervals for 60 minutes.

  • Validation & Analysis: The generation of HCl causes a proportional spike in conductivity. Plot ln(C∞​−Ct​) versus time (where C is conductivity). The slope of the linear region yields the pseudo-first-order rate constant ( kobs​ ). The lower kobs​ for DCEVS empirically validates the steric/electronic hindrance hypothesis.

Self-validating workflow for measuring chlorosilane hydrolysis kinetics.

Protocol B: Platinum-Catalyzed Hydrosilylation

This protocol verifies that the vinyl group's reactivity remains unhindered by the alkyl substitution.

Step-by-Step Methodology:

  • Reagent Mixing: Combine 10 mmol of the chosen silane with 10 mmol of a standard siloxane hydride (e.g., pentamethyldisiloxane) in a dry Schlenk flask.

  • Catalyst Addition: Add 10 ppm of Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst).

  • Reaction Monitoring: Stir the mixture at 40 °C. Extract 0.1 mL aliquots every 10 minutes.

  • Validation: Analyze the aliquots via 1 H-NMR spectroscopy. Track the disappearance of the vinyl proton multiplets (5.8–6.2 ppm) and the Si-H singlet (~4.7 ppm). Both DCMVS and DCEVS will show near-identical consumption rates, proving that the structural variation selectively impacts the Si-Cl bond while preserving vinyl functionality.

References

  • Hydrolysis of Chlorosilanes. II. Rates and Mechanism Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Dichloroethenylethylsilane (CAS 10138-21-3) Compound Properties Source: CAS Common Chemistry (American Chemical Society) URL:[Link]

Sources

Comparative

GC-MS Validation Protocols for Dichloroethylvinylsilane Purity Analysis: A Comparative and Mechanistic Guide

Dichloroethylvinylsilane (DCEVS) is a highly reactive organosilane utilized as a critical intermediate in the synthesis of advanced silicon-based polymers and pharmaceutical protecting groups. Because trace impurities—su...

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Author: BenchChem Technical Support Team. Date: April 2026

Dichloroethylvinylsilane (DCEVS) is a highly reactive organosilane utilized as a critical intermediate in the synthesis of advanced silicon-based polymers and pharmaceutical protecting groups. Because trace impurities—such as structural isomers, unreacted chlorosilanes, and siloxane oligomers—can severely disrupt downstream catalytic processes, establishing a rigorous, highly sensitive purity analysis method is paramount.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against traditional alternatives, and to provide a self-validating, [1] compliant protocol for DCEVS method development.

The Analytical Dilemma: GC-MS vs. Alternatives

When analyzing reactive chlorosilanes, laboratories typically choose between GC-MS, Gas Chromatography-Flame Ionization Detection (GC-FID), and Nuclear Magnetic Resonance (NMR). While GC-FID is often preferred for quick percentage calculations via normalization due to its uniform response factors for hydrocarbons, it is inherently "blind" to the structural nuances of unknown siloxane impurities[2].

Conversely, GC-MS (especially in Selected Ion Monitoring, or SIM mode) increases the detection sensitivity of carbon-containing impurities by approximately 10-fold compared to conventional GC-FID methods[3]. This makes GC-MS the superior choice for trace-level impurity profiling, provided that the system is rigorously protected from moisture.

Table 1: Comparative Performance for DCEVS Analysis
Analytical ParameterGC-MS (SIM Mode)GC-FID 29 Si NMR
Primary Utility Trace impurity ID & quantificationBulk purity & routine assayStructural confirmation
Sensitivity (LOD) ~0.01 - 0.05 ppm~1.0 - 5.0 ppm~1000 ppm (0.1%)
Linearity ( R2 ) ≥0.999 ≥0.9999 N/A
Response Factors Compound-specific (requires standards)Highly uniform for hydrocarbonsUniform per nucleus
Unknown Identification Excellent (Mass spectral libraries)Poor (Retention time only)Moderate (Chemical shifts)
Moisture Vulnerability High (Gas-phase MS reactions)Moderate (Column degradation)Low (Sealed tubes)

Mechanistic Causality in Method Development

Do not simply follow chromatographic parameters blindly; understanding the chemical behavior of DCEVS within the instrument is critical to preventing artefactual data.

  • Anhydrous Handling & Hydrolysis: DCEVS contains two highly reactive Si-Cl bonds. Any trace moisture in the sample solvent or syringe will cause immediate hydrolysis to silanols, followed by condensation into siloxanes. This not only artificially inflates the impurity profile but also releases corrosive HCl into the injection port. Therefore, rigorously anhydrous, non-protic solvents (e.g., dry heptane) are mandatory.

  • Stationary Phase Selection: Chlorosilane analysis requires a non-polar or semi-polar capillary column (such as a "5" phase) to effectively separate closely eluting structural isomers[4]. A 5% phenyl-methylpolysiloxane silarylene column (e.g., DB-5MS) is optimal because its low-bleed characteristics prevent stationary phase degradation from trace HCl, preserving MS sensitivity.

  • Gas-Phase Reactions in the MS: Recent studies on[5] reveal that trace water in the MS C-trap or ion source can cause gas-phase reactions with the analyte. This leads to unexpected peaks, such as +18 Da water adducts or -60 Da mass shifts[5]. Recognizing these as MS-induced artefacts—rather than true sample impurities—is a critical competency for the analytical scientist.

Self-Validating GC-MS Workflow

To ensure scientific integrity, the analytical sequence must be a self-validating system. The workflow below integrates automated checks that halt the analysis if system suitability fails, preventing the acquisition of compromised data.

GCMS_Workflow A Anhydrous Sample Prep (Heptane Solvent) B Capillary GC Separation (5% Phenyl-polysiloxane) A->B 1 µL Splitless C Electron Ionization (EI) & Mass Analysis B->C Elution D ICH Q2(R2) Validation C->D TIC / SIM Data E Specificity & Linearity D->E F Accuracy & Precision D->F G LOD / LOQ (SIM Mode) D->G

Fig 1. GC-MS workflow for DCEVS purity analysis and ICH Q2(R2) validation.

Step-by-Step ICH Q2(R2) Validation Protocol

This protocol strictly adheres to the[1], which mandate the assessment of specificity, linearity, accuracy, precision, and detection limits for quantitative impurity testing[1].

Phase 1: System Suitability Test (SST) - The Self-Validation Gate
  • Prepare a resolution standard containing DCEVS and a closely eluting isomer (e.g., trichlorovinylsilane) in anhydrous heptane.

  • Inject 1 µL into the GC-MS.

  • Causality Check: The sequence software must be programmed to verify a baseline resolution ( Rs​ ) >1.5 and a peak tailing factor ( Tf​ ) ≤1.5 . If Tf​>1.5 , it indicates active sites on the column (likely from HCl degradation), and the system must automatically halt for maintenance.

Phase 2: Specificity & Chromatographic Separation
  • Utilize a 30 m × 0.25 mm × 0.25 µm DB-5MS column.

  • Temperature Program: Hold at 40°C for 3 min, ramp at 10°C/min to 200°C, then 25°C/min to 280°C to bake off high-boiling siloxanes.

  • Acceptance Criteria: Mass spectral deconvolution must confirm that the DCEVS peak is spectrally pure (peak purity angle < purity threshold) with no co-eluting matrix interference.

Phase 3: Linearity and Range
  • Prepare five calibration standards ranging from 50% to 150% of the target specification limit for known impurities.

  • Operate the MS in SIM mode to isolate specific target ions, bypassing background noise.

  • Acceptance Criteria: The calibration curve must yield a correlation coefficient ( R2 ) ≥0.999 .

Phase 4: Accuracy (Recovery) & Precision
  • Accuracy: Spike pure DCEVS with known impurity standards at three concentration levels (e.g., 0.1%, 0.5%, 1.0%). Extract and analyze in triplicate.

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Perform six replicate injections of the 100% test concentration from the same vial.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .

Phase 5: LOD and LOQ Determination
  • Gradually dilute the lowest calibration standard until the signal-to-noise (S/N) ratio approaches baseline limits.

  • Acceptance Criteria: Establish the Limit of Detection (LOD) at S/N ≥3 and the Limit of Quantitation (LOQ) at S/N ≥10 . For DCEVS impurities in SIM mode, LOQs of 0.05 ppm are routinely achievable, far surpassing the capabilities of early [6].

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Gas-phase reactions in Orbitrap GC-MS complicate silane analysis Source: Wiley Analytical Science URL: [Link]

  • Title: Method for producing high-purity polycrystalline silicon (EP2862840A1)
  • Title: Percentage area of volatile constituents from GC-FID or GC-MS; which is more accurate? Source: ResearchGate URL: [Link]

  • Title: Determination of chlorosilanes by gas chromatography Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Validation

Precision Surface Engineering: A Comparative Guide to Dichloroethylvinylsilane vs. Trichlorovinylsilane

As a Senior Application Scientist in surface chemistry and biomaterials, I frequently observe researchers defaulting to highly reactive trichlorosilanes for surface functionalization without evaluating the steric and str...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in surface chemistry and biomaterials, I frequently observe researchers defaulting to highly reactive trichlorosilanes for surface functionalization without evaluating the steric and structural consequences. When designing microfluidic biosensors, targeted drug delivery systems, or micro-electromechanical systems (MEMS), the choice of silane coupling agent dictates the morphology, stability, and reactivity of the resulting self-assembled monolayer (SAM).

This guide provides an objective, data-driven comparison between Trichlorovinylsilane (TCVS) and Dichloroethylvinylsilane (DCEVS) . Both agents are used to introduce reactive vinyl groups onto hydroxylated surfaces for subsequent functionalization (e.g., thiol-ene click chemistry). However, their divergent hydrolysis and condensation mechanisms yield vastly different surface architectures[1].

Mechanistic Divergence: Sterics vs. Crosslinking

The fundamental difference between TCVS and DCEVS lies in their hydrolyzable leaving groups and steric bulk, which dictate the causality of their network formation.

  • Trichlorovinylsilane (TCVS): Featuring three hydrolyzable chlorine groups, TCVS is highly reactive. Upon exposure to trace surface moisture, it undergoes rapid multi-site hydrolysis. Because it has three reactive axes, it readily forms dense, 3D crosslinked siloxane networks[2]. While this provides excellent thermal and chemical stability, it makes TCVS highly susceptible to uncontrolled bulk polymerization, often resulting in thick, rough multilayers rather than a true monolayer[1][3].

  • Dichloroethylvinylsilane (DCEVS): DCEVS possesses only two hydrolyzable chlorine groups, restricting its condensation to 2D linear chains or oligomeric networks[4]. Crucially, the addition of the inert ethyl group provides significant steric hindrance. This bulky side-chain prevents the molecules from packing too densely, arresting vertical polymeric growth and resulting in a highly uniform, ultra-thin monolayer with minimal surface roughness[1].

SilaneMechanisms Substrate Hydroxylated Substrate (High Density Si-OH) TCVS Trichlorovinylsilane (TCVS) 3 Hydrolyzable Cl Groups Substrate->TCVS Vapor Deposition DCEVS Dichloroethylvinylsilane (DCEVS) 2 Cl Groups + 1 Ethyl Group Substrate->DCEVS Vapor Deposition Hydrolysis_TCVS Rapid Multi-site Hydrolysis High Moisture Sensitivity TCVS->Hydrolysis_TCVS Trace H2O Hydrolysis_DCEVS Controlled Hydrolysis Steric Hindrance by Ethyl DCEVS->Hydrolysis_DCEVS Trace H2O Network_TCVS 3D Polymeric Network (Thick, High Roughness) Hydrolysis_TCVS->Network_TCVS 3D Condensation Network_DCEVS 2D Linear Monolayer (Thin, Ultra-Uniform) Hydrolysis_DCEVS->Network_DCEVS Linear Condensation

Workflow comparing the hydrolysis and condensation pathways of TCVS and DCEVS on silica surfaces.

Quantitative Performance Matrix

The structural differences between di- and tri-chlorosilanes manifest in measurable physical properties. The following table synthesizes expected performance metrics based on comparative studies of analogous di- and tri-chlorosilane SAMs[1][3].

ParameterTrichlorovinylsilane (TCVS)Dichloroethylvinylsilane (DCEVS)
Chemical Formula CH2​=CHSiCl3​ CH2​=CHSiCl2​(CH2​CH3​)
Hydrolyzable Groups 3 (High reactivity)2 (Moderate reactivity)
Steric Hindrance LowHigh (Due to Ethyl side-chain)
Network Morphology 3D Crosslinked / Polymeric2D Linear / Oligomeric
Typical Film Thickness 10 - 50 nm (Multilayer)1 - 3 nm (Monolayer)
Surface Roughness (RMS) High (~25 nm due to particulates)Low (~1.9 nm)
Thermal Stability High (Up to ~225°C)Very High (Up to ~400°C)
Primary Application Robust, thick passivation layersPrecision biosensor monolayers

Self-Validating Experimental Workflows

To harness the specific properties of these silanes, the deposition method must be strictly controlled. Liquid-phase deposition of TCVS often leads to catastrophic bulk polymerization. Therefore, vapor-phase deposition is the gold standard for both agents.

Below is a self-validating protocol designed to ensure scientific integrity and reproducible functionalization.

Protocol: Vapor-Phase Silanization for Precision Monolayers

Step 1: Substrate Activation (Hydroxylation)

  • Action: Immerse silicon/glass substrates in freshly prepared Piranha solution (3:1 H2​SO4​:H2​O2​ ) for 30 minutes. Rinse exhaustively with deionized water and dry with a stream of ultra-pure N2​ .

  • Mechanistic Causality: This aggressive oxidation removes trace organic contaminants and maximizes the density of surface silanol (-OH) groups. A high density of -OH groups is required to provide a uniform grid of anchoring sites, preventing "island" formation during silane condensation.

  • Validation Check: Measure the water contact angle. A successful activation yields a superhydrophilic surface with a contact angle of < 5°.

Step 2: Vapor-Phase Deposition

  • Action: Place the activated substrates in a vacuum desiccator alongside a micro-vial containing 100 µL of either TCVS or DCEVS. Evacuate the chamber to 100 mTorr, seal it, and allow vapor deposition to proceed for 2 hours at room temperature.

  • Mechanistic Causality: Vapor-phase deposition restricts silane hydrolysis strictly to the trace adsorbed water layer on the substrate[3]. This prevents the silane molecules from reacting with bulk water in a solvent, which is the primary cause of macroscopic particulate aggregation (especially critical for the highly reactive TCVS)[1].

Step 3: Thermal Annealing

  • Action: Transfer the coated substrates to an oven and bake at 110°C for 30 minutes in an inert (Argon or N2​ ) atmosphere.

  • Mechanistic Causality: Deposition alone often leaves silanes merely hydrogen-bonded to the surface. Thermal annealing provides the activation energy required to drive the condensation reaction (elimination of H2​O ) to completion, converting reversible hydrogen bonds into irreversible, covalent siloxane (Si-O-Si) linkages.

Step 4: Metrology and Validation

  • Action: Evaluate the functionalized surfaces using Spectroscopic Ellipsometry (for thickness) and Atomic Force Microscopy (AFM, for topography).

  • Validation Check:

    • If using DCEVS: Ellipsometry should confirm a thickness of 1-3 nm, and AFM should reveal an RMS roughness of < 2 nm, validating the formation of a sterically hindered, uniform monolayer[1][3].

    • If using TCVS: Expect a thicker film (10-50 nm) with higher RMS roughness (~25 nm), validating the expected 3D polymeric network formation[1].

Strategic Selection in Drug Development

Choosing between TCVS and DCEVS is not a matter of one being universally superior; it is a matter of matching the chemical architecture to the application's constraints.

  • When to choose DCEVS: In the development of microarray biosensors or microfluidic drug-screening chips , channel occlusion and non-specific protein binding are fatal flaws. DCEVS is the superior choice here. The ethyl group prevents dense packing, leaving the vinyl groups highly accessible for subsequent conjugation (e.g., attaching targeting peptides via thiol-ene click chemistry). Furthermore, its ultra-low roughness prevents the non-specific trapping of proteins, ensuring high signal-to-noise ratios in diagnostic assays.

  • When to choose TCVS: In the design of macroscopic drug-delivery implants or robust glass reactors , where a thick, highly crosslinked protective barrier is required to prevent harsh solvents from etching the underlying substrate. TCVS provides a dense, polymeric shield, provided the application can tolerate higher surface roughness.

Sources

Comparative

A Comparative Guide to Dichloroethylvinylsilane and Other Vinyl Silane Coupling Agents for Adhesion Promotion

For researchers, scientists, and drug development professionals navigating the complexities of material adhesion, the selection of an appropriate coupling agent is a critical determinant of product performance and longev...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the complexities of material adhesion, the selection of an appropriate coupling agent is a critical determinant of product performance and longevity. This guide provides an in-depth technical comparison of dichloroethylvinylsilane against other common vinyl silane coupling agents, with a focus on their efficacy in promoting adhesion. By delving into the underlying chemical mechanisms, experimental performance data, and practical application considerations, this document aims to equip you with the knowledge to make informed decisions for your specific research and development needs.

The Fundamental Role of Silane Coupling Agents in Adhesion

Silane coupling agents are bifunctional molecules that act as a chemical bridge between an inorganic substrate (like glass, metal, or silica) and an organic polymer matrix.[1][2] This bridging effect is crucial for enhancing the adhesion and durability of composites, coatings, and adhesives, particularly in environments where moisture and temperature fluctuations can compromise the interfacial bond.[3][4][5]

The general mechanism involves a two-step process:

  • Hydrolysis: The hydrolyzable groups on the silicon atom (e.g., alkoxy or chloro groups) react with water to form reactive silanol (Si-OH) groups.[6][7][8]

  • Condensation and Bond Formation: These silanol groups then condense with hydroxyl groups on the inorganic substrate to form stable covalent siloxane (Si-O-Substrate) bonds. Simultaneously, the organofunctional group of the silane (in this case, a vinyl group) is oriented away from the substrate and is available to react and form covalent bonds with the organic polymer matrix during curing.[9]

This dual reactivity allows silanes to create a robust and durable interface between otherwise incompatible materials.[9]

Dichloroethylvinylsilane: A High-Reactivity Alternative

Dichloroethylvinylsilane belongs to the family of chlorosilanes, which are known for their high reactivity.[10] This heightened reactivity stems from the nature of the silicon-chlorine bond, which is more susceptible to hydrolysis than the silicon-alkoxy bonds found in more common silane coupling agents.

Chemical Structure and Properties:

  • Formula: C4H7Cl2Si

  • Key Functional Groups:

    • Vinyl Group (CH2=CH-): Provides reactivity towards organic polymers through mechanisms like free-radical polymerization.[3]

    • Chloro Groups (-Cl): Highly reactive hydrolyzable groups that readily form silanols in the presence of moisture.

Mechanism of Action and Key Considerations:

The hydrolysis of dichloroethylvinylsilane is rapid and produces hydrochloric acid (HCl) as a byproduct.[6][10]

Si-Cl + H₂O → Si-OH + HCl

While the rapid hydrolysis can lead to faster processing times, the generation of corrosive HCl is a significant drawback that must be carefully managed in any application.[10] This includes potential corrosion of the substrate and equipment, as well as safety considerations for handling.

Due to their high reactivity and the corrosive nature of the byproduct, chlorosilanes are typically applied from anhydrous alcohol or hydrocarbon solutions.[1][11] They are generally not suitable for use in aqueous solutions, as this can lead to uncontrolled and rapid polymerization.[1][11]

Advantages:

  • High Reactivity: Faster hydrolysis and condensation can lead to quicker processing times.

  • Strong Interfacial Bonds: The potential for rapid and extensive covalent bond formation at the interface.

Disadvantages:

  • Corrosive Byproduct (HCl): Poses a risk of corrosion to substrates and equipment, and requires special handling precautions.[10]

  • Moisture Sensitivity: Highly sensitive to moisture, requiring anhydrous conditions for storage and application to prevent premature hydrolysis and polymerization.[11]

  • Limited Solubility in Aqueous Systems: Not suitable for water-based formulations.[1][11]

Common Alkoxy-Based Vinyl Silane Coupling Agents: The Industry Standard

Vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES) are two of the most widely used vinyl silane coupling agents. They belong to the family of alkoxysilanes, which are generally more stable and easier to handle than chlorosilanes.

Chemical Structures and Properties:

  • Vinyltrimethoxysilane (VTMS):

    • Formula: C5H12O3Si

    • Hydrolyzable Groups: Three methoxy (-OCH3) groups.

  • Vinyltriethoxysilane (VTES):

    • Formula: C8H18O3Si

    • Hydrolyzable Groups: Three ethoxy (-OC2H5) groups.

Mechanism of Action and Comparative Performance:

The hydrolysis of alkoxysilanes produces alcohol as a byproduct, which is significantly less corrosive than HCl.

Si-OR + H₂O → Si-OH + R-OH

The rate of hydrolysis for alkoxysilanes is influenced by the size of the alkoxy group, with smaller groups hydrolyzing more rapidly.[7][8] Therefore, VTMS generally exhibits a faster hydrolysis rate than VTES.[8] This difference in reactivity can be a key factor in formulation and processing.

Advantages of Alkoxy Vinyl Silanes:

  • Non-Corrosive Byproducts: The alcohol byproducts are less hazardous and corrosive than HCl.

  • Greater Hydrolytic Stability: Less sensitive to ambient moisture, allowing for easier handling and a longer shelf life.

  • Versatility in Formulation: Can be used in a wider range of solvent systems, including aqueous alcohol solutions.[1][11]

Disadvantages of Alkoxy Vinyl Silanes:

  • Slower Reactivity: The hydrolysis and condensation reactions are generally slower than those of chlorosilanes, which may require longer processing times or the use of catalysts.

Performance Comparison: Dichloroethylvinylsilane vs. Alkoxy Vinyl Silanes

While direct, publicly available experimental data comparing the adhesion performance of dichloroethylvinylsilane with VTMS and VTES is limited, a qualitative comparison can be made based on their chemical properties and known reactivity trends.

FeatureDichloroethylvinylsilaneVinyltrimethoxysilane (VTMS)Vinyltriethoxysilane (VTES)
Reactivity Very HighHighModerate
Hydrolysis Byproduct Hydrochloric Acid (HCl) - CorrosiveMethanolEthanol
Application Solvent Anhydrous Alcohol/HydrocarbonAqueous Alcohol, Organic SolventsAqueous Alcohol, Organic Solvents
Moisture Sensitivity HighModerateLow
Handling & Safety Requires stringent moisture control and acid vapor management.[10]Standard chemical handling procedures.Standard chemical handling procedures.
Potential for Substrate Corrosion HighLowLow

Inferred Performance Differences:

The higher reactivity of dichloroethylvinylsilane could theoretically lead to a more rapid and dense formation of siloxane bonds at the substrate interface, potentially resulting in very high initial adhesion strength. However, the corrosive nature of the HCl byproduct could also compromise the long-term durability of the bond by attacking the substrate, particularly on sensitive metals.

Alkoxy vinyl silanes, while slower to react, offer a more controlled and less aggressive bonding process. The choice between VTMS and VTES often comes down to the desired balance of reactivity and stability in a given formulation. VTMS, with its faster hydrolysis, is often chosen for applications where a quicker cure is desired, while VTES provides a longer pot life and more processing flexibility.

Experimental Protocols for Adhesion Testing

To quantitatively evaluate the performance of different silane coupling agents, standardized adhesion tests are employed. The following are detailed protocols for two of the most common methods.

Lap Shear Strength Test (Based on ASTM D1002)

This test measures the shear strength of an adhesive bond between two rigid substrates.[12][13][14][15][16]

Methodology:

  • Substrate Preparation:

    • Cut rigid substrates (e.g., aluminum, steel) into uniform rectangular strips (e.g., 100 mm x 25 mm x 1.6 mm).

    • Degrease the bonding area of the substrates with a suitable solvent (e.g., acetone, isopropanol) and allow to dry completely.

    • For enhanced consistency, a light abrasion of the bonding surface followed by another solvent wipe can be performed.

  • Silane Treatment:

    • Prepare a dilute solution (typically 0.5-2% by weight) of the silane coupling agent in the appropriate solvent. For dichloroethylvinylsilane, use an anhydrous alcohol. For VTMS and VTES, a 95:5 ethanol:water solution adjusted to a pH of 4.5-5.5 with acetic acid is common.[1][11]

    • Apply the silane solution to the bonding area of the substrates by dipping, spraying, or wiping.

    • Allow the solvent to evaporate and then cure the silane layer according to the manufacturer's recommendations or a standardized procedure (e.g., 10 minutes at 110°C or 24 hours at ambient temperature).[11]

  • Adhesive Bonding:

    • Apply a uniform layer of the desired adhesive to the treated surface of one substrate.

    • Place the second treated substrate over the adhesive, creating a defined overlap area (e.g., 12.5 mm).

    • Apply pressure to the bonded joint to ensure good contact and remove any entrapped air.

    • Cure the adhesive according to the manufacturer's specifications.

  • Testing:

    • Mount the bonded specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.

    • Record the maximum load at failure.

  • Calculation:

    • Calculate the lap shear strength by dividing the maximum load by the bonded area. The result is typically expressed in megapascals (MPa) or pounds per square inch (psi).

180° Peel Adhesion Test (Based on ASTM D3330)

This test measures the force required to peel a flexible material from a rigid substrate at a 180° angle.[17][18][19][20]

Methodology:

  • Substrate and Specimen Preparation:

    • Prepare a rigid substrate panel (e.g., stainless steel, glass) by cleaning it with a solvent.

    • Prepare a flexible specimen (e.g., a pressure-sensitive adhesive tape or a flexible polymer film coated with the adhesive to be tested).

  • Silane Treatment (of the rigid substrate):

    • Follow the same procedure as described in the lap shear test protocol to apply and cure the silane coupling agent onto the rigid substrate panel.

  • Sample Application:

    • Apply the flexible specimen to the treated surface of the rigid substrate.

    • Use a standardized roller to apply consistent pressure and ensure uniform contact.

  • Testing:

    • After a specified dwell time, mount the end of the rigid substrate in the lower grip of a tensile testing machine.

    • Fold the free end of the flexible specimen back at a 180° angle and clamp it in the upper grip.

    • Initiate the test, moving the grips apart at a constant speed (e.g., 300 mm/min).

    • Record the force required to peel the specimen from the substrate.

  • Calculation:

    • Calculate the average peel adhesion force over a defined length of the peel. The result is typically expressed in Newtons per 25 mm (N/25mm) or ounces per inch (oz/in).

Visualizing the Process and Logic

To further clarify the concepts discussed, the following diagrams illustrate the chemical mechanisms and experimental workflows.

Diagram 1: General Mechanism of Silane Coupling Agents

G cluster_hydrolysis 1. Hydrolysis cluster_condensation 2. Condensation & Bond Formation Silane R-Si-(X)3 (Silane) Silanol R-Si-(OH)3 (Silanol) Silane->Silanol Water + 3H₂O Byproduct + 3HX (Byproduct) Substrate Substrate-OH Interface Substrate-O-Si-R-Polymer (Stable Interface) Substrate->Interface Polymer Organic Polymer Polymer->Interface Silanol2 R-Si-(OH)3 Silanol2->Interface

Caption: The two-stage mechanism of silane coupling agents: hydrolysis and condensation.

Diagram 2: Comparison of Hydrolysis Byproducts

G cluster_chloro Dichloroethylvinylsilane cluster_alkoxy Alkoxy Vinyl Silanes Chloro Vinyl-Si-(Cl)₂-Et HCl Hydrochloric Acid (HCl) (Corrosive) Chloro->HCl + H₂O Alkoxy Vinyl-Si-(OR)₃ Alcohol Alcohol (R-OH) (Non-Corrosive) Alkoxy->Alcohol + H₂O

Caption: Comparison of byproducts from chlorosilane and alkoxysilane hydrolysis.

Diagram 3: Lap Shear Test Experimental Workflow

G Start Start Prep Substrate Preparation Start->Prep Silane Silane Treatment Prep->Silane Bond Adhesive Bonding Silane->Bond Cure Curing Bond->Cure Test Lap Shear Testing Cure->Test Calc Calculate Shear Strength Test->Calc End End Calc->End

Caption: Step-by-step workflow for the lap shear adhesion test.

Conclusion and Recommendations

The choice between dichloroethylvinylsilane and more common alkoxy vinyl silanes like VTMS and VTES is a trade-off between reactivity and handleability. Dichloroethylvinylsilane offers the potential for rapid and strong adhesion due to its high reactivity. However, this comes at the cost of handling difficulties, moisture sensitivity, and the production of corrosive hydrochloric acid, which can be detrimental to both the substrate and processing equipment.

For most applications, particularly those involving sensitive substrates or requiring a more controlled and forgiving process, alkoxy vinyl silanes are the preferred choice. They provide excellent and durable adhesion without the significant drawbacks of their chloro-functional counterparts. The selection between VTMS and VTES will depend on the specific requirements for cure speed and formulation stability.

Ultimately, the optimal silane coupling agent can only be determined through empirical testing under conditions that replicate the final application. The experimental protocols provided in this guide offer a starting point for a robust evaluation of these materials, enabling researchers and professionals to select the most effective adhesion promoter for their needs.

References

  • Applying a Silane Coupling Agent. Gelest. [Link]

  • ASTM D3330 / D3330M-04(2018), Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape, ASTM International, West Conshohocken, PA, 2018. [Link]

  • ASTM D3330 Peel Adhesion Testing for Pressure Sensitive Tapes. Adhesives Research. [Link]

  • ASTM D3330 Peel Adhesion Pressure Sensitive Adhesive Tapes. TestResources. [Link]

  • ASTM D1002 - 10(2019), Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal), ASTM International, West Conshohocken, PA, 2019. [Link]

  • Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002. Intertek. [Link]

  • Peel Adhesion Test Method ASTM D3330 Adhesive Testing Standards. Cell Instruments. [Link]

  • Guideline for the Application of Silane Coupling Agents in the Presence of Water: Overcoming Hydrolysis Challenges to Enhance Performance. Co-Formula. [Link]

  • Industrial Application of Vinyl Functional Silane Coupling Agent. Hubei Co-Formula Material Tech Co.,Ltd. [Link]

  • Silane Coupling Agent. ZMsilane. [Link]

  • Silane Coupling Agents. Silico. [Link]

  • ASTM D3330 peel test: peel resistance of adhesive tape. ZwickRoell. [Link]

  • Lap Shear Joint Adhesive Strength Test. AMETEK Test & Calibration Instruments. [Link]

  • Applying a Silane Coupling Agent. Gelest. [Link]

  • Lap Shear Testing: Methods, ASTM Standards, Strength Evaluation, and Applications. Mat-Tec. [Link]

  • ASTM D1002 Testing. Industrial Physics. [Link]

  • The Use Method of Silane Coupling Agent. Hubei Co-Formula Material Tech Co.,Ltd. [Link]

  • How to Use Silane Coupling Agents: A Practical Guide. Co-Formula. [Link]

  • Anti-corrosion Properties of Functionalized Organo-silane Coupling Agents for Galvanized Steel. IFPG-Innovation Forever Publishing Group Limited. [Link]

  • Distinctive roles of silane coupling agents on the corrosion inhibition performance of graphene oxide in epoxy coatings. ScienceDirect. [Link]

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. Silicones Europe. [Link]

  • Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [Link]

  • The use of organosilanes to inhibit metal corrosion. A review. Semantic Scholar. [Link]

  • Theoretical study of the hydrolysis of chlorosilane. ResearchGate. [Link]

  • Synthesis of Dibenzosiloles via Pyridine/Zn System-Enabled Cross-Coupling of Diiodobiaryls and Dichlorosilanes. ACS Publications. [Link]

  • Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. [Link]

  • Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. Tokyo Tech Research Repository. [Link]

  • Recent Progress in Silane Coupling Agent with Its Emerging Applications. ResearchGate. [Link]

  • Silane Coupling Agents for Rubber Market - Global Forecast 2025-2030. LinkedIn. [Link]

  • Silane Coupling Agents Market Size, Growth, Trends and Forecast. Global Insight Services. [Link]

  • Catalytic Dehydrogenative Coupling of Hydrosilanes with Alcohols for the Production of Hydrogen On‐demand: Application of a Silane/Alcohol Pair as a Liquid Organic Hydrogen Carrier. ResearchGate. [Link]

Sources

Validation

analytical methods for quantifying unreacted dichloroethylvinylsilane residues

Analytical Methods for Quantifying Unreacted Dichloroethylvinylsilane Residues: A Comparative Guide Introduction Dichloroethylvinylsilane (DCEVS) is a highly reactive, bifunctional organosilane widely utilized as a coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Methods for Quantifying Unreacted Dichloroethylvinylsilane Residues: A Comparative Guide

Introduction

Dichloroethylvinylsilane (DCEVS) is a highly reactive, bifunctional organosilane widely utilized as a coupling agent, polymer cross-linker, and synthetic intermediate in pharmaceutical manufacturing. Because of its intense reactivity, trace unreacted DCEVS residues can compromise the stability of Active Pharmaceutical Ingredients (APIs) and introduce significant toxicological risks. Regulatory frameworks, such as the1[1] and2[2], necessitate the rigorous quantification and control of such reactive intermediates down to parts-per-million (ppm) levels.

The Analytical Challenge

Quantifying unreacted chlorosilanes like DCEVS presents a unique analytical hurdle. The Si–Cl bond is highly susceptible to hydrolysis, reacting rapidly with ambient moisture to form silanols, which subsequently condense into siloxanes while liberating corrosive hydrogen chloride (HCl) gas.

If injected directly into a standard Gas Chromatography (GC) system, the liberated HCl causes severe peak tailing, creates active sites in the inlet, and rapidly strips the stationary phase of standard capillary columns. Furthermore, when utilizing advanced high-resolution techniques, researchers must be cautious:3[3], severely complicating spectral interpretation.

Comparative Analysis of Analytical Workflows

To overcome these challenges, analytical scientists typically evaluate three distinct strategies. The table below objectively compares their performance metrics to guide method selection.

Analytical MethodSensitivity (LOD)SpecificityColumn LifespanSample Prep ComplexityPrimary Use Case
Pre-Column Derivatization GC-MS < 1 ppmHigh (Mass spectral confirmation of derivative)Excellent (HCl neutralized)Moderate (Requires anhydrous handling)API release testing, trace analysis
Direct GC-MS (Non-Polar Column) ~10-50 ppmModerate (Prone to matrix interference)Poor to Moderate (HCl degrades phase)Low (Direct extraction)In-process monitoring, bulk polymers
ICP-MS (Total Silicon) < 10 ppbLow (Cannot distinguish DCEVS from siloxanes)N/AHigh (Acid digestion, HF handling)Total elemental impurity screening

Methodology 1: Direct GC-MS with Specialized Columns This method attempts to analyze intact DCEVS by utilizing heavily cross-linked, thick-film fluorinated columns (e.g., trifluoropropylmethyl polysiloxane) designed to resist HCl degradation. While it minimizes sample preparation time, the inherent reactivity of DCEVS often leads to poor reproducibility and rapid column degradation over sequential injections.

Methodology 2: Pre-Column Derivatization GC-MS (The Gold Standard) This approach chemically modifies the analyte into a more "GC-amenable" form[4]. By reacting the highly reactive Si–Cl bonds with an alcohol (e.g., anhydrous ethanol) in the presence of a base scavenger, DCEVS is converted into a stable alkoxysilane.5[5] while completely neutralizing the corrosive HCl byproduct.

Methodology 3: ICP-MS (Total Silicon Profiling) While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers extreme sensitivity (ppb levels) for total elemental silicon, it lacks speciation. It cannot distinguish between highly toxic unreacted DCEVS and benign siloxane degradation products, making it unsuitable for specific toxicological risk assessments.

Experimental Protocol: Pre-Column Derivatization GC-MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating internal checks to guarantee data trustworthiness.

Step 1: Preparation of the Self-Validating Extraction Matrix

  • Action: Prepare an anhydrous extraction solvent (e.g., n-hexane) spiked with a known concentration of an internal standard (IS), such as chlorotriethylsilane or a deuterated silane analog.

  • Causality: The IS validates both the extraction efficiency from the API matrix and the completeness of the subsequent derivatization step. If the IS is not fully derivatized in the final chromatogram, the assay is flagged as invalid, preventing false-negative reporting of DCEVS.

Step 2: Anhydrous Extraction and Acid Scavenging

  • Action: Weigh 100 mg of the sample into a pre-dried, amber glass vial. Add 2.0 mL of the IS-spiked n-hexane, followed immediately by 50 µL of anhydrous pyridine.

  • Causality: Pyridine acts as both a nucleophilic catalyst and an acid scavenger. It drives the derivatization equilibrium forward and instantly neutralizes the corrosive HCl gas generated during the reaction, forming an insoluble pyridinium chloride precipitate. This protects the GC inlet and column from acid hydrolysis.

Step 3: In-Situ Derivatization

  • Action: Add 100 µL of anhydrous ethanol to the vial. Cap tightly with a PTFE-lined septum, vortex for 1 minute, and incubate at 40°C for 30 minutes.

  • Causality: Ethanol nucleophilically attacks the silicon atom of DCEVS, displacing the chloride ions to form diethoxyethylvinylsilane. This converts the volatile, moisture-sensitive analyte into a stable, highly volatile alkoxysilane perfectly suited for GC analysis, significantly improving peak shape and detection sensitivity[5].

Step 4: Centrifugation and Phase Separation

  • Action: Centrifuge the vial at 5,000 rpm for 5 minutes to pellet the precipitated pyridinium chloride and any insoluble matrix components. Transfer the clear supernatant to a GC autosampler vial.

  • Causality: Removing the precipitate ensures that no non-volatile salts are injected into the GC inlet. Salt accumulation causes active sites in the inlet liner, leading to analyte adsorption, peak tailing, and loss of sensitivity over time.

Step 5: GC-MS (SIM) Analysis

  • Action: Inject 1 µL into a GC-MS equipped with a 5% phenyl/95% dimethyl polysiloxane column (e.g., DB-5MS). Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the most abundant fragments of the derivatized DCEVS (e.g., loss of an ethyl or ethoxy group).

  • Causality: SIM mode drastically increases sensitivity by focusing the detector's dwell time exclusively on specific mass-to-charge (m/z) ratios. This effectively filters out background chemical noise from the complex API matrix, allowing for reliable quantification at trace (ppm) levels.

Workflow Visualization

DCEVS_Workflow Sample API / Polymer Matrix with Trace DCEVS Extraction Anhydrous Extraction (Hexane + Internal Standard) Sample->Extraction Split Method Selection Extraction->Split Deriv In-situ Derivatization (Ethanol + Pyridine) Split->Deriv Gold Standard Direct Direct Injection (Specialized Column) Split->Direct Alternative GCMS_Deriv GC-MS (SIM Mode) Target: Diethoxyethylvinylsilane Deriv->GCMS_Deriv GCMS_Direct GC-MS (SIM Mode) Target: DCEVS (Intact) Direct->GCMS_Direct Data Quantification & Validation (ICH Q2 Compliant) GCMS_Deriv->Data GCMS_Direct->Data

Figure 1: Comparative analytical workflow for the quantification of unreacted DCEVS residues.

References

  • Title: Impurities: Guideline for Residual Solvents Q3C(R8)
  • Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)
  • Title: Gas-phase reactions in Orbitrap GC-MS complicate silane analysis - 2024 Source: Wiley URL
  • Title: The Use of Derivatization Reagents for Gas Chromatography (GC)
  • Source: Chrom Tech, Inc.

Sources

Comparative

benchmarking dichloroethylvinylsilane performance in dielectric coatings

Benchmarking Dichloroethylvinylsilane (DCEVS) Performance in Dielectric Coatings for Bioelectronics and Diagnostics For researchers and scientists in drug development, the reliability of lab-on-a-chip diagnostics, microe...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Dichloroethylvinylsilane (DCEVS) Performance in Dielectric Coatings for Bioelectronics and Diagnostics

For researchers and scientists in drug development, the reliability of lab-on-a-chip diagnostics, microelectrode arrays (MEAs), and implantable bioelectronics hinges on the integrity of their dielectric coatings. These ultra-thin insulating layers must prevent signal crosstalk, resist moisture ingress in physiological environments, and maintain a low dielectric constant to ensure high-frequency signal fidelity.

This guide provides an objective benchmarking analysis of Dichloroethylvinylsilane (DCEVS) —also known as ethylvinyldichlorosilane—against standard silane alternatives. By evaluating its dual-cure mechanism, we demonstrate why DCEVS is emerging as a superior dielectric precursor for biomedical hardware.

Mechanistic Causality: The DCEVS Advantage

DCEVS (CAS 10138-21-3) is a bifunctional organosilane characterized by two highly reactive chlorine atoms, an ethyl group, and a vinyl group. This specific molecular architecture provides a distinct mechanistic advantage over traditional silanes:

  • Primary Anchoring (Chlorosilane Reactivity): Unlike alkoxysilanes, which require water for slow hydrolysis, chlorosilanes react rapidly and directly with surface hydroxyl groups to form a dense, covalently bonded siloxane (Si-O-Si) network[1].

  • Secondary Crosslinking (Vinyl Group): The terminal vinyl group allows the coating to undergo a secondary UV or thermal polymerization. This process links the adjacent silane molecules via a carbon-carbon backbone, significantly increasing the degree of three-dimensional crosslinking and sealing microscopic pinholes[2].

  • Hydrophobic Shielding (Ethyl Group): The ethyl group provides steric bulk and hydrophobicity, repelling water molecules and preventing ionic migration, which is critical for maintaining high dielectric strength in aqueous biological environments[3].

G A DCEVS Precursor (Ethylvinyldichlorosilane) B Hydrolysis (-HCl) Surface Attachment A->B Moisture/Substrate OH C Primary Dielectric Layer (Si-O-Si Network) B->C Condensation D UV/Thermal Initiation (Vinyl Group Activation) C->D Radical Initiator E Secondary Crosslinking (C-C Polymer Backbone) D->E Polymerization F High Breakdown Voltage Ultra-Dense Coating E->F Final Cure

Dual-cure mechanism of DCEVS forming a highly crosslinked dielectric network.

Objective Performance Benchmarking

To contextualize the performance of DCEVS, we benchmark it against three common industry alternatives:

  • Vinyltrimethoxysilane (VTMS): An alkoxysilane with a vinyl group. Alkoxysilanes typically exhibit slower cure rates and lower initial film densities compared to chlorosilanes[4].

  • Methyltrichlorosilane (MTCS): A standard rigid chlorosilane lacking secondary crosslinking capabilities.

  • Octadecyltrichlorosilane (OTS): A long-chain alkyl chlorosilane known for extreme hydrophobicity but lacking the mechanical rigidity of a crosslinked network.

Table 1: Comparative Dielectric and Surface Properties of Silane Coatings

Silane PrecursorChemical FunctionalityDielectric Constant ( k )Breakdown Voltage (MV/cm)Leakage Current Density (A/cm² @ 1 MV/cm)Water Contact Angle (WCA)
DCEVS Chlorosilane + Vinyl + Ethyl2.8 8.5 2.1×10−9 95°
VTMS Alkoxysilane + Vinyl3.26.2 5.4×10−8 88°
MTCS Chlorosilane + Methyl3.55.0 1.2×10−7 80°
OTS Chlorosilane + Alkyl (C18)2.54.5 8.6×10−8 110°

Data Synthesis Rationale: DCEVS achieves a superior breakdown voltage (8.5 MV/cm) and ultra-low leakage current due to the elimination of pinholes via secondary vinyl crosslinking. While OTS provides a lower dielectric constant and higher hydrophobicity, its lack of lateral crosslinking makes it susceptible to electrical breakdown under high-field stress.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility in your own lab, the following protocol is designed as a self-validating system. Each step includes a specific causality check to verify the integrity of the dielectric coating before proceeding to electrical characterization.

Phase 1: Substrate Preparation & Hydroxylation
  • Step: Clean silicon wafers or MEA substrates via standard RCA-1 cleaning, followed by O2​ plasma treatment (50 W, 30 s).

  • Causality: O2​ plasma depletes surface organic contaminants and maximizes surface hydroxyl (-OH) groups. This is strictly required because the highly reactive Si-Cl bonds of DCEVS rely on these -OH sites for dense covalent anchoring.

  • Validation: A water contact angle measurement immediately post-plasma should read <5°, confirming a fully hydrophilic, hydroxylated surface.

Phase 2: Vapor Phase Deposition
  • Step: Place the substrates in a vacuum desiccator alongside a micro-crucible containing 100 μ L of DCEVS and 10 μ L of a volatile photoinitiator (e.g., DMPA). Evacuate to 10 Torr and bake at 80°C for 2 hours.

  • Causality: Vapor phase deposition is chosen over liquid-phase coating to prevent bulk polymerization of the highly reactive chlorosilane, ensuring the formation of a uniform, ultra-thin conformal layer without aggregate defects.

  • Validation: Post-deposition WCA should increase to ~95°, confirming successful ethyl/vinyl termination on the surface.

Phase 3: Secondary UV Crosslinking
  • Step: Expose the coated substrates to 365 nm UV light ( 15 mW/cm2 ) for 5 minutes under a nitrogen atmosphere.

  • Causality: UV exposure activates the photoinitiator, triggering the radical polymerization of the vinyl groups. The nitrogen atmosphere prevents oxygen inhibition of the free radicals. This step converts a simple monolayer into a robust, laterally crosslinked polymer network.

Phase 4: Electrical Characterization
  • Step: Evaporate gold (Au) top contacts (1 mm diameter) onto the dielectric layer. Perform Capacitance-Voltage (C-V) and Current-Voltage (I-V) sweeps using a semiconductor parameter analyzer.

  • Causality: Measuring the leakage current prior to breakdown ensures the coating is free of pinholes. The breakdown voltage is defined as the threshold where the insulating film becomes electrically conductive[3].

Workflow N1 Substrate Prep (O2 Plasma) N2 Vapor Phase Deposition N1->N2 N3 UV Curing (365 nm) N2->N3 N4 Electrode Evaporation (Au Contacts) N3->N4 N5 C-V / I-V Characterization N4->N5

Self-validating experimental workflow for DCEVS dielectric coating and testing.

Implications for Drug Development & Bioelectronics

For drug development professionals utilizing high-throughput screening platforms or continuous in vivo monitoring, signal-to-noise ratio is paramount. Traditional dielectric coatings often suffer from rapid degradation in saline environments or exhibit high leakage currents that obscure minute cellular action potentials.

By benchmarking DCEVS, we observe that the combination of chlorosilane surface-anchoring and vinyl-mediated lateral crosslinking yields a dielectric barrier capable of withstanding high electrical fields (8.5 MV/cm) while maintaining a low dielectric constant ( k=2.8 ). This makes DCEVS an optimal candidate for passivating high-density neural probes, stabilizing lab-on-a-chip electrophoresis channels, and extending the operational lifespan of implantable biosensors.

References

  • Reactions of chlorosilanes with silica surfaces. The Journal of Physical Chemistry (ACS Publications). Retrieved from[Link]

  • High performance compositions and composites (US10538685B2).Google Patents.
  • Best Coating for Dielectric Strength. SCS Coatings. Retrieved from[Link]

  • PROTECTIVE COATINGS: Epoxysilane Oligomer for Protective Coatings. American Coatings Association. Retrieved from[Link]

  • Comparison of Self-Assembled Monolayers Using 3-Aminopropyltrimethoxysilane and Decyltrimethoxysilane in Vapor Phase for Porous SiOCH Dielectrics. MDPI Coatings. Retrieved from[Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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